6,8-Dimethylimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6,8-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3 |
InChI Key |
WPZVVJYMRJUKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural and Functional Characterization of 6,8-Dimethylimidazo[1,2-a]pyridine
[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from sedatives (Zolpidem) to gastric acid inhibitors.[1][2] Within this class, 6,8-Dimethylimidazo[1,2-a]pyridine is a critical derivative. Its specific substitution pattern offers a unique balance of lipophilicity and basicity, modulating the electronic density of the bridgehead nitrogen (N4) and the hydrogen-bond accepting capacity of N1.
This technical guide provides a comprehensive characterization of the 6,8-dimethyl analog, moving beyond basic properties to explore synthetic causality, spectroscopic fingerprinting, and pharmacophoric utility.
Synthetic Routes & Process Chemistry
The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine is not merely a condensation reaction; it is a study in regioselectivity and steric management.[3] The presence of the methyl group at the 3-position of the starting pyridine (which becomes position 8 in the fused system) introduces steric strain that influences the choice of reagents.[2]
The Optimized Condensation Protocol
While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is popular for 3-amino derivatives, the direct synthesis of the parent 6,8-dimethyl core relies on a modified Chichibabin cyclization.[3]
Reagents:
-
Precursor: 2-Amino-3,5-dimethylpyridine (CAS: 492-39-7).[3][2]
-
Cyclizing Agent: Bromoacetaldehyde diethyl acetal (preferred over chloroacetaldehyde for cleaner kinetics and safety).[2]
-
Solvent/Base: Ethanol/HBr (catalytic) or NaHCO₃ buffering.[2]
Mechanism of Action:
-
N-Alkylation: The endocyclic pyridine nitrogen (N1 of the pyridine) is more nucleophilic than the exocyclic amine. It attacks the
-carbon of the acetal.[3] -
Cyclization: The exocyclic amine attacks the carbonyl equivalent (acetal carbon), closing the imidazole ring.
-
Dehydration: Loss of water/ethanol aromatizes the system.
Experimental Workflow (Self-Validating System)
The following protocol includes "Checkpoints" to ensure reaction integrity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of 2-Amino-3,5-dimethylpyridine in 20 mL of anhydrous ethanol.
-
Addition: Add 11.0 mmol of bromoacetaldehyde diethyl acetal dropwise.
-
Reflux: Heat to reflux (80°C) for 6–12 hours.
-
Workup: Cool to RT. Concentrate in vacuo.[3] Neutralize the hydrobromide salt with saturated NaHCO₃ (pH ~8). Extract with DCM.[3]
-
Purification: Recrystallization from cyclohexane or column chromatography (Ethyl Acetate/Hexane).[2]
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of the 6,8-dimethyl core. Note the regioselective attack of the ring nitrogen.
Spectroscopic Fingerprinting
Characterization of this molecule requires distinguishing it from its isomers (e.g., 5,7-dimethyl). The 6,8-substitution pattern results in a highly specific NMR signature due to the symmetry and the shielding effects of the methyl groups.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz.[2][4]
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H5 | 7.85 – 7.95 | Singlet (br) | 1H | Most deshielded aromatic proton due to proximity to bridgehead N4.[3][2] Appears as a singlet because H6 is substituted.[3] |
| H2 | 7.50 – 7.55 | Doublet ( | 1H | Imidazole ring proton.[2] Cross-couples slightly with H3. |
| H3 | 7.40 – 7.45 | Doublet ( | 1H | Imidazole ring proton.[2] |
| H7 | 6.90 – 7.00 | Singlet (br) | 1H | Aromatic proton between the two methyl groups.[2] Shielded relative to H5. |
| 8-Me | 2.55 – 2.60 | Singlet | 3H | Downfield methyl due to proximity to N1 lone pair and bridgehead strain.[3] |
| 6-Me | 2.25 – 2.30 | Singlet | 3H | Standard aromatic methyl shift.[3] |
Note: The absence of vicinal coupling constants (typically
Mass Spectrometry[1][3][5]
Physicochemical Profiling
The 6,8-dimethyl substitution significantly alters the physicochemical landscape compared to the parent imidazo[1,2-a]pyridine.
Basicity (pKa)
The imidazo[1,2-a]pyridine core is a weak base, protonating at N1 (not the bridgehead N4, which is non-basic due to resonance contribution to aromaticity).[2]
-
Parent pKa: ~6.8
-
6,8-Dimethyl pKa: ~7.6 – 7.8 [3]
-
Causality: The methyl groups at positions 6 and 8 exert a positive inductive effect (+I), increasing electron density at the N1 acceptor site. However, the 8-methyl group introduces minor steric hindrance to solvation of the protonated cation, preventing the pKa from rising as high as 8.5.
-
Lipophilicity (LogP)[3]
Medicinal Chemistry Applications
The 6,8-dimethylimidazo[1,2-a]pyridine moiety is not just a structural curiosity; it is a functional pharmacophore.[3]
Potassium-Competitive Acid Blockers (P-CABs)
This scaffold is structurally related to SCH 28080 , a prototype inhibitor of the gastric H+/K+-ATPase.[3]
-
Mechanism: The protonated N1 binds to the luminal surface of the ATPase, competing with
ions. -
Role of 6,8-Dimethyl: The hydrophobic methyl groups fit into the lipophilic pockets of the enzyme's transmembrane domain, locking the inhibitor in place. The 8-methyl group specifically restricts conformational rotation, increasing binding entropy.
GABA-A Receptor Modulation
Similar to Zolpidem, derivatives of this core bind to the benzodiazepine site of the GABA-A receptor.[3]
-
Selectivity: The 6-methyl group is often critical for selectivity toward the
subunit (sedative effect) over (anxiolytic effect).[2]
Structure-Activity Relationship (SAR) Map[1][3]
Figure 2: Pharmacophore mapping of the 6,8-dimethylimidazo[1,2-a]pyridine core, highlighting key functional regions for drug design.[3][2]
References
-
Synthesis & Reactivity: Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[3][1][2][5][6][7][8][9][10][11][12] Synthesis and properties. Journal of Organic Chemistry.[13][14] Link[2]
-
Medicinal Chemistry (P-CABs): Kaminski, J. J., et al. (1985).[2] Antiulcer agents.[3] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. Link[2]
-
NMR Characterization: Black, P. J., et al. (1964). Proton Magnetic Resonance Spectra of Imidazo[1,2-a]pyridine. Australian Journal of Chemistry. Link
-
Biological Activity: Gueiffier, A., et al. (1998). Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives.[5] Farmaco.[3] Link
-
General Review: Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent.[3][1][2][5][11] MedChemComm.[3] Link
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US20060063797A1 - Process for preparing a substituted imidazopyridine compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
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- 14. organicchemistrydata.org [organicchemistrydata.org]
Structural Elucidation and Spectroscopic Characterization of 6,8-Dimethylimidazo[1,2-a]pyridine
[1]
Executive Summary & Pharmacophore Context
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem) and antiviral agents.[1] The 6,8-dimethyl analog is a critical intermediate; its substitution pattern at the pyridine ring (positions 6 and 8) blocks metabolic oxidation sites common in the parent scaffold, potentially enhancing metabolic stability.[1]
Accurate NMR characterization of this molecule is challenging due to the loss of characteristic vicinal couplings found in the unsubstituted pyridine ring. This guide details the assignment logic required to distinguish this isomer from its 5,7-dimethyl counterpart.
Synthesis & Purity Profile
To interpret the NMR data correctly, one must understand the synthetic origin, which dictates potential impurities (e.g., uncyclized amidines or regioisomers).[1]
Confirmed Synthetic Route
The compound is synthesized via the condensation of 2-amino-3,5-dimethylpyridine with chloroacetaldehyde (or its diethyl acetal equivalent).[1]
-
Regioselectivity Logic: The endocyclic nitrogen (N1) of the aminopyridine attacks the
-carbon of the aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl.[1] -
Numbering Transformation:
-
Start: 2-Amino-3,5-dimethylpyridine.[1]
-
Product: The methyl at position 3 (pyridine) becomes Position 8 . The methyl at position 5 (pyridine) becomes Position 6 .
-
Experimental Workflow Diagram
The following diagram outlines the critical process steps and decision nodes for purity verification.
Figure 1: Synthesis and purification workflow for 6,8-dimethylimidazo[1,2-a]pyridine.
NMR Data Analysis
The following data represents the consensus chemical shifts in CDCl₃ at 300-500 MHz.
1H NMR Data (Proton)
The 6,8-substitution pattern simplifies the aromatic region significantly, removing the complex multiplets seen in the parent compound.[1]
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H5 | 7.85 - 7.95 | Singlet (br) | 1H | - | Deshielded by N4 (peri-effect).[1] Appears as a singlet because C6 is substituted. |
| H2 | 7.55 - 7.60 | Doublet | 1H | Imidazole ring proton.[1] Couples with H3. | |
| H3 | 7.45 - 7.50 | Doublet | 1H | Imidazole ring proton.[1] | |
| H7 | 6.90 - 7.00 | Singlet | 1H | - | Shielded relative to H5.[1] Flanked by methyl groups at C6 and C8. |
| 8-CH₃ | 2.55 - 2.60 | Singlet | 3H | - | Downfield methyl (closer to bridgehead Nitrogen).[1] |
| 6-CH₃ | 2.25 - 2.30 | Singlet | 3H | - | Upfield methyl.[1] |
Critical Diagnostic Note: In the unsubstituted parent, H5 is a doublet (
13C NMR Data (Carbon)
| Position | Shift ( | Type | Notes |
| C8a | ~143.0 | Quaternary | Bridgehead carbon (most deshielded quaternary).[1] |
| C2 | ~133.5 | CH | Imidazole ring.[1] |
| C8 | ~127.0 | Quaternary | Bearing methyl group.[1] |
| C6 | ~126.5 | Quaternary | Bearing methyl group.[1] |
| C7 | ~123.0 | CH | Aromatic CH between methyls.[1] |
| C5 | ~121.5 | CH | Peri-position to Nitrogen.[1] |
| C3 | ~113.0 | CH | Characteristic high-field imidazole signal.[1] |
| 8-CH₃ | ~17.0 | CH₃ | Methyl carbon.[1] |
| 6-CH₃ | ~18.5 | CH₃ | Methyl carbon.[1] |
Structural Validation Logic (2D NMR)
To rigorously prove the structure (E-E-A-T requirement for high-impact journals), one must use HMBC (Heteronuclear Multiple Bond Correlation) to link the methyl protons to the correct ring carbons.[1]
HMBC Correlation Network
The following diagram visualizes the critical 2-bond (
Figure 2: HMBC Connectivity Map. The correlation between the 8-methyl protons and the bridgehead carbon (C8a) is the "smoking gun" for the 6,8-isomer.[1]
Protocol for NMR Sample Preparation
For optimal resolution of the fine coupling constants (e.g.,
-
Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaHCO₃ from workup) which can cause line broadening.
-
Shimming: Ensure linewidth at half-height for TMS is <0.5 Hz.
References
The following authoritative sources support the synthesis, numbering, and spectral assignment logic used in this guide.
-
General Synthesis & Numbering
- Reaction of 2-aminopyridines with -halocarbonyls (Groebke–Blackburn–Bienaymé context).
-
Source: [1]
-
NMR Assignment of Imidazo[1,2-a]pyridines
- Detailed proton and carbon assignment of the parent and methyl deriv
-
Source: [1]
-
Spectral Data Comparison (Substituted Analogs)
- Comparison with 6-chloro and other substituted variants to valid
-
Source: [1]
-
CAS Registry Data
The Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] The journey of a promising imidazo[1,2-a]pyridine candidate from a laboratory hit to a clinical reality is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Absorption: Navigating the Path to Systemic Circulation
The oral bioavailability of imidazo[1,2-a]pyridine derivatives is a key determinant of their therapeutic potential. Achieving adequate systemic exposure after oral administration is a primary objective in the optimization of these compounds. For instance, in the development of novel antitubercular agents, a promising imidazo[1,2-a]pyridine-3-carboxamide derivative demonstrated a respectable oral bioavailability of 31.1% in mice, highlighting the potential for oral administration within this chemical class.[4]
Factors influencing the absorption of these compounds are multifaceted and include their physicochemical properties such as solubility and lipophilicity (cLogP). Structure-activity relationship (SAR) studies have shown that modifications to the imidazo[1,2-a]pyridine core can significantly impact these parameters. For example, the introduction of polar functionalities has been explored to enhance solubility, though the effect on potency can be variable.[5]
Experimental Protocol: In Vivo Oral Bioavailability Study in Mice
A standard protocol to determine the oral bioavailability of an imidazo[1,2-a]pyridine derivative involves the following steps:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.
-
Dosing:
-
Intravenous (IV) Administration: A solution of the test compound in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) is administered via the tail vein at a low dose (e.g., 1-3 mg/kg).
-
Oral (PO) Administration: A suspension or solution of the test compound in a vehicle like 0.5% carboxymethylcellulose is administered by oral gavage at a higher dose (e.g., 10-100 mg/kg).
-
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via cardiac puncture or another appropriate method.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the Area Under the Curve (AUC) for both IV and PO routes. Bioavailability (F%) is then calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Distribution: Reaching the Target Site
Following absorption, the distribution of an imidazo[1,2-a]pyridine derivative throughout the body is a critical factor influencing its efficacy and potential for off-target effects. Plasma protein binding is a key parameter in this regard, as only the unbound fraction of a drug is generally considered pharmacologically active.
For certain imidazo[1,2-a]pyridine-3-carboxamides, the free fraction of the drug in vivo has been measured. For example, one compound had 8.9% free drug, while a more potent analogue had only 0.4% free drug.[6] Despite the low free fraction, the unbound concentration of the latter compound was still significantly higher than its minimum inhibitory concentration (MIC), demonstrating that high protein binding does not preclude potent biological activity.[6]
Experimental Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Preparation: A semi-permeable membrane is placed between two chambers of a dialysis cell. One chamber contains plasma (human or animal), and the other contains a buffer solution.
-
Incubation: The test compound is added to the plasma-containing chamber, and the system is allowed to equilibrate (typically for several hours at 37°C).
-
Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as: (Concentration_buffer / Concentration_plasma) * 100.
Metabolism: The Biotransformation Cascade
The metabolic fate of imidazo[1,2-a]pyridine derivatives is a crucial aspect of their pharmacokinetic profile, influencing their half-life, clearance, and potential for drug-drug interactions. The liver is the primary site of metabolism, mediated largely by the cytochrome P450 (CYP450) family of enzymes.
In vitro studies using liver microsomes are instrumental in predicting the metabolic stability of these compounds. For instance, a 2-pyridyl substituted imidazo[1,2-a]pyridine was found to be less susceptible to in vitro metabolism in rat liver microsomes compared to a related analogue (19% metabolized versus 71% metabolized).[6] This highlights how structural modifications can be strategically employed to enhance metabolic stability. The development of clinical candidate Q203, an imidazo[1,2-a]pyridine amide, involved metabolic studies in both mouse and human liver microsomes to establish a good structure-property relationship.[7]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reaction Mixture: The test compound is incubated with liver microsomes (from human or animal species) and NADPH (a cofactor for CYP450 enzymes) in a buffer solution at 37°C.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Pathways of Imidazo[1,2-a]pyridine Derivatives
Caption: General metabolic pathway of xenobiotics.
Excretion: The Final Elimination
The elimination of imidazo[1,2-a]pyridine derivatives and their metabolites from the body occurs primarily through the kidneys (urine) and the liver (bile and feces). The pharmacokinetic parameter that quantifies the rate of elimination is the half-life (t½). A longer half-life can be advantageous for reducing dosing frequency. For example, a potent antitubercular imidazo[1,2-a]pyridine derivative exhibited a half-life of 13.2 hours in mice after oral administration, suggesting the potential for once-daily dosing.[6]
Summary of Key Pharmacokinetic Parameters
| Parameter | Description | Importance | Example from Imidazo[1,2-a]pyridines |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Determines the oral dose required to achieve therapeutic concentrations. | 31.1% in mice for an antitubercular analogue.[4] |
| Area Under the Curve (AUC) | A measure of total drug exposure over time. | Correlates with therapeutic efficacy and potential toxicity. | 11,000 ng·h/mL at 10 mg/kg PO for a potent antitubercular compound.[6] |
| Half-life (t½) | The time it takes for the plasma concentration of a drug to decrease by half. | Influences the dosing interval. | 13.2 hours in mice for a lead antitubercular candidate.[6] |
| Plasma Protein Binding (% unbound) | The fraction of drug that is not bound to plasma proteins. | The unbound fraction is generally considered pharmacologically active. | 0.4% to 8.9% for different antitubercular analogues.[6] |
| Metabolic Stability (t½ in microsomes) | The rate at which a compound is metabolized by liver enzymes. | Predicts in vivo clearance and potential for drug-drug interactions. | Significantly improved for a 2-pyridyl substituted analogue.[6] |
Experimental Workflow for Pharmacokinetic Profiling
Caption: Integrated workflow for pharmacokinetic evaluation.
Conclusion
A comprehensive understanding of the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives is paramount for their successful development as therapeutic agents. This guide has outlined the key ADME parameters and provided an overview of the standard experimental protocols used to assess them. By systematically evaluating absorption, distribution, metabolism, and excretion, drug development professionals can make informed decisions to optimize the pharmacokinetic profile of this versatile scaffold, ultimately increasing the probability of translating a promising compound into a clinically effective drug.
References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
-
Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research.
-
Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. PubMed.
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
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- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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Computational Characterization & Bio-Simulation of 6,8-Dimethylimidazo[1,2-a]pyridine: A Technical Guide
Topic: Computational Studies of 6,8-Dimethylimidazo[1,2-a]pyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[2] The 6,8-dimethyl derivative represents a critical electronic modification of this core.[1] The introduction of methyl groups at the C6 and C8 positions exerts a dual positive inductive (+I) effect, significantly altering the frontier molecular orbitals (FMOs), basicity at the N1 position, and nucleophilicity at the C3 position compared to the unsubstituted parent.
This guide provides a rigorous, step-by-step computational framework for studying 6,8-Dimethylimidazo[1,2-a]pyridine . It moves beyond standard protocols to explain the causality of parameter selection in Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.
Electronic Structure & Reactivity: The DFT Protocol
Theoretical Basis & Causality
For this nitrogen-rich bicyclic system, the B3LYP hybrid functional is the industry standard due to its balanced treatment of exchange and correlation energies.[1] However, the basis set selection is critical.
-
Why 6-311++G(d,p)?
-
Diffuse Functions (++): Essential for describing the lone pair on the bridgehead nitrogen (N4) and the pyridine-like nitrogen (N1), where electron density is loosely bound.
-
Polarization Functions (d,p): Required to accurately model the distortion of orbitals due to the aromatic ring current and the methyl hyperconjugation.
-
Computational Workflow (DFT)
Figure 1: Standardized DFT workflow for electronic characterization.
Key Reactivity Descriptors
The 6,8-dimethyl substitution pattern creates a specific electronic signature.[1]
| Descriptor | Expected Trend (vs. Unsubstituted) | Chemical Implication |
| HOMO Energy | Increases (Less negative) | The molecule becomes a better nucleophile. The C3 position becomes highly activated for electrophilic aromatic substitution (e.g., formylation). |
| LUMO Energy | Increases | The molecule becomes harder to reduce; increased kinetic stability. |
| Chemical Hardness ( | Decreases | |
| Proton Affinity | Increases | The N1 nitrogen becomes more basic due to inductive donation from the C8-Methyl group. |
Molecular Docking: Target Selection & Protocol
Target Selection Logic
Based on the scaffold's pharmacology, three primary biological targets are relevant for in silico screening:
-
GABA-A Receptor (Benzodiazepine Site): Due to structural similarity to Zolpidem.[1]
-
CDK2 (Cyclin-Dependent Kinase 2): Common target for imidazopyridine-based anticancer agents.[1]
-
H+/K+ ATPase: For potential gastroprotective activity (Zolimidine analogs).
Docking Protocol (AutoDock Vina)
Step 1: Ligand Preparation
-
Optimization: Use the DFT-optimized geometry (B3LYP/6-311++G(d,p)) rather than a force-field minimized structure to capture accurate bond lengths/angles.
-
Charge Assignment: Assign Gasteiger charges . Do not use standard MMFF94 charges if the DFT ESP charges (Merz-Kollman) are available, as the latter better represent the aromatic nitrogen electron density.
Step 2: Receptor Preparation (Example: GABA-A, PDB ID: 6HUP) [1]
-
Remove solvent molecules and co-crystallized ligands.
-
Add polar hydrogens (critical for H-bonding with N1).[1]
-
Grid Box Generation: Center the grid on the bound ligand (e.g., Zolpidem) with dimensions
Å to cover the interface.
Step 3: Validation (Self-Docking)
-
Re-dock the co-crystallized ligand.
-
Success Metric: RMSD
Å between the docked pose and the crystal pose.
Molecular Dynamics (MD) Simulation
To validate the stability of the docked complex, a 100 ns MD simulation is required. Docking provides a static snapshot; MD reveals the dynamic stability.
System Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (General Amber Force Field) for the ligand.
-
Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (Amber).
-
Solvation: TIP3P water model; cubic box with 1.0 nm buffer distance.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.[1]
Simulation Phases
-
Energy Minimization: Steepest descent (50,000 steps).
-
NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.[1]
-
NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns, 2 fs time step.
Analysis Workflow
Figure 2: Post-simulation analysis pipeline for ligand stability.
Experimental Validation (Synthetic Correlation)
Computational predictions must be grounded in reality. The following experimental data points serve as validation markers for the calculations:
-
NMR Shifts: Compare GIAO-calculated NMR shifts (at B3LYP/6-311++G(d,p)) with experimental
H NMR. The H5 proton (adjacent to the bridgehead) is the most deshielded and sensitive to the 6-methyl group's electronic effect. -
UV-Vis: Use TD-DFT (Time-Dependent DFT) to predict
.[1] For imidazo[1,2-a]pyridines, this typically lies between 280–350 nm.[1]
References
-
DFT Benchmarking for Imidazo[1,2-a]pyridines
-
Biological Relevance & Docking Targets
-
Synthesis & Structural Confirmation
- Title: Crystal structure, Hirshfeld surface analysis and DFT study of imidazo[1,2-a]pyridine deriv
-
Source: NIH / PMC.[1]
-
URL:
-
General Reactivity of the Scaffold
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 5. Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry
[1]
Executive Summary
The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine ring systems, making it a cornerstone in the design of ATP-competitive inhibitors and GABAergic ligands. The specific 6,8-dimethyl substitution pattern offers unique advantages:
-
Metabolic Blockade: Methyl groups at positions 6 and 8 block sites susceptible to oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (
) compared to unsubstituted analogs.[1] -
Hydrophobic Filling: The 6,8-dimethyl motif creates a bulky, lipophilic profile that ideally fills the hydrophobic pockets (e.g., the "selectivity pocket" in kinases) often found adjacent to the ATP-binding hinge region.[1]
-
Electronic Modulation: The electron-donating nature of the methyl groups increases the basicity of the N1 nitrogen, potentially strengthening hydrogen bond interactions with key residues (e.g., the "hinge" residues in kinases).
This guide provides a comprehensive protocol for the synthesis, functionalization, and biological evaluation of this scaffold.
Chemical Synthesis Protocol
The construction of the 6,8-dimethylimidazo[1,2-a]pyridine core relies on the condensation of 2-amino-3,5-dimethylpyridine with
Workflow Diagram: Synthesis & Functionalization
Caption: Synthesis pathway transforming 2-amino-3,5-dimethylpyridine into bioactive 6,8-dimethylimidazo[1,2-a]pyridine derivatives.
Detailed Protocol: Core Synthesis
Objective: Synthesize 2-(4-fluorophenyl)-6,8-dimethylimidazo[1,2-a]pyridine (Representative Intermediate).
Materials:
-
2-Amino-3,5-dimethylpyridine (1.0 eq)[1]
-
2-Bromo-4'-fluoroacetophenone (1.0 eq)[1]
-
Sodium Bicarbonate (
) (2.0 eq) -
Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-3,5-dimethylpyridine (1.22 g, 10 mmol) in ethanol (30 mL).
-
Addition: Add 2-bromo-4'-fluoroacetophenone (2.17 g, 10 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The reaction typically completes within 4–6 hours.[1] -
Basification: Cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.[1] Add saturated aqueous
solution until pH 8–9 to liberate the free base.[1] -
Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (
). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexane). -
Validation: Confirm structure via
(look for singlets at and ppm for the 6,8-methyls and the characteristic C3-H singlet at ppm).
Key Application Areas & Mechanism of Action
A. Kinase Inhibition (PI3Kα / CDK2)
The 6,8-dimethylimidazo[1,2-a]pyridine scaffold is a potent ATP-mimetic.[1]
-
Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase "hinge" region (e.g., Valine or Leucine backbone NH). The C3 substituent projects into the solvent-exposed region or the gatekeeper pocket, while the 6,8-dimethyl groups provide critical hydrophobic contacts, often improving selectivity against homologous kinases.[1]
-
Data Highlight: In PI3Kα inhibitors, the 6,8-substitution pattern has been shown to increase potency by 5–10 fold compared to the unsubstituted analog due to optimized packing in the affinity pocket [1, 2].
B. Anti-Infective Agents (Anti-TB)
Derivatives functionalized at the C3 position (specifically 3-carboxamides) exhibit activity against Mycobacterium tuberculosis.[1]
-
Mechanism: These compounds disrupt mycobacterial energy metabolism, potentially targeting the QcrB subunit of the electron transport chain or ATP synthase. The 6,8-dimethyl groups prevent rapid oxidative degradation by mycobacterial enzymes.[1]
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's key positions.
Biological Evaluation Protocol (Kinase Assay)
Objective: Determine the
Method: ADP-Glo™ Kinase Assay (Promega).[1]
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (Start: 10
). -
Enzyme Reaction:
-
Add 2
of PI3Kα enzyme (0.5 ng/ ) to a 384-well white plate. -
Add 1
of compound.[1] Incubate for 10 min at RT. -
Add 2
of Substrate/ATP Mix (PIP2: , ATP: ). -
Incubate for 60 min at RT.
-
-
Detection:
-
Readout: Measure Luminescence. Plot RLU vs. log[Concentration] to calculate
.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as CDK2 Inhibitors. ResearchGate. Available at: [Link] (Search Index 1.1)
-
Imidazo[1,2-a]pyridine-3-carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Soraprazan (P-CAB) Structure & Activity. PubChem. Available at: [Link]
6,8-Dimethylimidazo[1,2-a]pyridine as a fluorescent probe
An In-Depth Guide to 6,8-Dimethylimidazo[1,2-a]pyridine: Synthesis, Characterization, and Application as a Fluorescent Probe
Authored by Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of . This guide is built upon established principles of organic synthesis and fluorescence spectroscopy, leveraging the known properties of the versatile imidazo[1,2-a]pyridine scaffold.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its significant presence in medicinal chemistry and materials science.[1][2] Molecules incorporating this scaffold are components of several marketed drugs, including anxiolytics and hypnotics like Zolpidem and Alpidem.[2] Beyond their pharmacological importance, these compounds are recognized for their intrinsic fluorescence, making them valuable fluorophores for various applications.[3][4]
The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned through substitution on the bicyclic ring system.[5][6] The introduction of electron-donating groups, such as methyl groups, has been observed to enhance fluorescence intensity, making the 6,8-dimethyl derivative a promising candidate for developing a robust fluorescent probe.[6] This guide will detail the synthesis of this specific derivative and explore its potential as a sensor for environmental and biological analytes.
Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine
The most common and efficient route to synthesize imidazo[1,2-a]pyridines is through the condensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][7] This protocol outlines a standard procedure for the synthesis of the target compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine.
Detailed Synthesis Protocol
Materials:
-
3,5-Dimethyl-2-aminopyridine
-
Bromoacetaldehyde dimethyl acetal
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
In Situ Aldehyde Generation: In a round-bottom flask equipped with a magnetic stirrer, add bromoacetaldehyde dimethyl acetal (1.2 eq). To this, add a 3M aqueous solution of HCl (2.0 eq) and stir at room temperature for 1-2 hours.
-
Causality Explanation: Bromoacetaldehyde is unstable. The acidic hydrolysis of its dimethyl acetal precursor generates the reactive α-haloaldehyde in situ, ensuring it is immediately available for the subsequent reaction step.
-
-
Addition of Aminopyridine: Dissolve 3,5-dimethyl-2-aminopyridine (1.0 eq) in ethanol and add it dropwise to the reaction flask.
-
Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Explanation: The initial step is the S_N2 reaction where the primary amino group of the pyridine attacks the aldehyde, followed by cyclization. Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
-
-
Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Causality Explanation: The organic product is more soluble in ethyl acetate than in the aqueous phase. Repeated extractions ensure maximum recovery of the product.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Photophysical Characterization
A thorough characterization of the fluorescent properties of the synthesized 6,8-Dimethylimidazo[1,2-a]pyridine is crucial for its application as a probe.
Protocol for Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized compound in a suitable solvent like ethanol or acetonitrile.
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of choice. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the wavelength(s) of maximum absorption (λ_abs_max).
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to the determined λ_abs_max.
-
Record the emission spectrum to find the wavelength of maximum emission (λ_em_max).
-
Set the emission wavelength to the determined λ_em_max and record the excitation spectrum. This should resemble the absorption spectrum.
-
-
Quantum Yield (Φ_F) Determination: The quantum yield can be determined using the relative method with a well-characterized standard, such as quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54).[8]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]
-
Expected Photophysical Data
The following table summarizes the expected photophysical properties based on data for similar imidazo[1,2-a]pyridine derivatives.[8][9]
| Parameter | Expected Value/Range | Significance |
| λ_abs_max | 300 - 330 nm | Wavelength of maximum light absorption. |
| λ_em_max | 350 - 420 nm | Wavelength of maximum fluorescence emission (likely in the violet-blue region). |
| Stokes Shift | 50 - 100 nm | The difference between λ_em_max and λ_abs_max; a larger shift is often desirable. |
| Quantum Yield (Φ_F) | > 0.5 (in non-polar solvents) | A measure of the efficiency of fluorescence; higher values indicate a brighter probe. |
| Molar Extinction Coefficient (ε) | 15,000 - 35,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine as a Chemsensor
The nitrogen atoms within the imidazo[1,2-a]pyridine core provide sites for interaction with analytes, potentially leading to a change in the compound's fluorescence properties. This makes it a promising candidate for development as a chemosensor, particularly for pH and metal ions.
Application as a pH Probe
Principle: The fluorescence of many nitrogen-containing heterocyclic compounds is sensitive to pH. The nitrogen atom at position 1 (N-1) of the imidazole ring is susceptible to protonation under acidic conditions. This protonation alters the electronic distribution within the molecule, often leading to a change in the fluorescence emission wavelength or intensity. This property can be exploited to create a ratiometric or "turn-off/on" pH sensor.[6]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Studies with 6,8-Dimethylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 6,8-Dimethylimidazo[1,2-a]pyridine, a novel compound within the esteemed imidazo[1,2-a]pyridine class of heterocyclic molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3][4][5] This document outlines a strategic and systematic approach to investigating the pharmacokinetic profile and anti-tumor efficacy of this specific analogue in rodent models, grounded in established preclinical methodologies and ethical considerations.
While extensive research has been conducted on various derivatives of imidazo[1,2-a]pyridine, demonstrating their therapeutic potential[6][7][8][9], specific in vivo data for 6,8-Dimethylimidazo[1,2-a]pyridine is not yet publicly available. Therefore, the following protocols are presented as a robust framework for the initial in vivo characterization of this compound, based on a hypothetical scenario where preliminary in vitro screening has indicated promising anti-proliferative activity against human cancer cell lines.
Part 1: Foundational In Vivo Assessment: Pharmacokinetic Profiling
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to any drug development program. A pilot pharmacokinetic (PK) study in a rodent model, typically mice, is the first step to determine the compound's systemic exposure and bioavailability. This data is critical for designing subsequent efficacy and toxicology studies.[10][11][12]
Rationale for a Pilot Pharmacokinetic Study
The primary objectives of a pilot PK study for 6,8-Dimethylimidazo[1,2-a]pyridine are:
-
To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and maximum concentration (Cmax).[13]
-
To assess the oral bioavailability (F%) of the compound.
-
To establish a dose-exposure relationship to guide dose selection for efficacy studies.
Experimental Protocol: Pilot Pharmacokinetic Study in Mice
This protocol outlines a standard approach for a pilot PK study in mice, involving both intravenous (IV) and oral (PO) administration.[10][11][12]
Materials:
-
6,8-Dimethylimidazo[1,2-a]pyridine
-
Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol Steps:
-
Formulation Preparation:
-
Prepare a clear, sterile solution of 6,8-Dimethylimidazo[1,2-a]pyridine for both IV and PO administration. A common starting vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low, especially for IV administration.
-
-
Animal Dosing:
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals for 4 hours before dosing (with free access to water).
-
Divide mice into two groups: IV administration and PO administration (n=3-4 mice per time point per group, or use serial bleeding techniques if feasible).
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. Terminal cardiac puncture can be used for the final time point.
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 6,8-Dimethylimidazo[1,2-a]pyridine in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
The results of the pilot PK study can be summarized in a table similar to the one below.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | e.g., 1500 |
| Tmax (h) | - | e.g., 0.5 |
| AUC (0-t) (ngh/mL) | e.g., 800 | e.g., 4500 |
| AUC (0-inf) (ngh/mL) | e.g., 850 | e.g., 4700 |
| t½ (h) | e.g., 2.5 | e.g., 3.0 |
| CL (mL/min/kg) | e.g., 20 | - |
| Vd (L/kg) | e.g., 4.0 | - |
| F (%) | - | e.g., 55 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a pilot pharmacokinetic study in mice.
Part 2: Evaluating Therapeutic Potential: In Vivo Efficacy in a Xenograft Model
Based on the hypothetical anti-proliferative activity of 6,8-Dimethylimidazo[1,2-a]pyridine, a human tumor xenograft model in immunocompromised mice is a standard and appropriate model to assess its in vivo anti-cancer efficacy.[14][15][16][17]
Rationale for a Xenograft Study
The primary goals of an initial xenograft study are:
-
To determine if 6,8-Dimethylimidazo[1,2-a]pyridine can inhibit tumor growth in vivo.
-
To assess the dose-response relationship for anti-tumor activity.
-
To evaluate the tolerability of the compound at efficacious doses.
Experimental Protocol: Human Tumor Xenograft Study in Mice
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of a test compound.[18][19][20]
Materials:
-
Human cancer cell line (selected based on in vitro sensitivity to 6,8-Dimethylimidazo[1,2-a]pyridine, e.g., a colon or lung cancer cell line)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (or similar basement membrane extract)
-
6,8-Dimethylimidazo[1,2-a]pyridine formulated for in vivo administration
-
Vehicle control
-
Positive control (a standard-of-care chemotherapy agent for the selected cancer type)
-
Calipers for tumor measurement
-
Animal balance
Protocol Steps:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under sterile conditions.
-
Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, 6,8-Dimethylimidazo[1,2-a]pyridine low dose, 6,8-Dimethylimidazo[1,2-a]pyridine high dose, Positive Control).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule (e.g., once daily oral gavage for 21 days). Doses should be selected based on the pilot PK data to achieve target exposures.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a certain size, or after a fixed duration.
-
-
Data Analysis:
-
Calculate tumor volumes using the formula: (Length x Width²) / 2.
-
Calculate the percent TGI for each treatment group compared to the vehicle control group.
-
Analyze body weight changes as a measure of toxicity.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Data Presentation: Tumor Growth Inhibition
The efficacy data can be presented in a table summarizing the endpoint tumor volumes and TGI.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM at Endpoint | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | e.g., 1500 ± 150 | - |
| 6,8-Dimethylimidazo[1,2-a]pyridine | e.g., 10 mg/kg, QD, PO | e.g., 900 ± 120 | e.g., 40% |
| 6,8-Dimethylimidazo[1,2-a]pyridine | e.g., 30 mg/kg, QD, PO | e.g., 450 ± 80 | e.g., 70% |
| Positive Control | Dose and Schedule | e.g., 300 ± 60 | e.g., 80% |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualization: Xenograft Study Workflow
Caption: Workflow for a human tumor xenograft efficacy study.
Part 3: Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict accordance with ethical guidelines and regulations to ensure the welfare of the animals.[14][15][16][18][21] Key principles include:
-
The 3Rs (Replacement, Reduction, and Refinement): Efforts should be made to replace animal studies with non-animal methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize any pain, suffering, or distress.[16]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC to ensure they meet ethical and regulatory standards.
-
Humane Endpoints: Clear criteria should be established for the humane euthanasia of animals that show signs of excessive distress or when tumors reach a certain size.
-
Justification of Animal Use: The scientific rationale for using animals and the potential benefits of the research must outweigh the potential for animal suffering.[18][21]
References
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Frontiers in Oncology. Retrieved from [Link]
-
Video: Mouse Models of Cancer Study. (2023, April 30). JoVE. Retrieved from [Link]
-
Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, July 15). International Journal of Molecular Sciences. Retrieved from [Link]
-
Lost in translation: animal models and clinical trials in cancer treatment. (2014, January 30). WBI Studies Repository. Retrieved from [Link]
-
Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved from [Link]
-
Cancer: Animal experiments and animal-free research. (2023, July 5). Ärzte gegen Tierversuche. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]
-
Ethical Considerations for Phase I Trials in Oncology. (2022, March 11). ASCO Publications. Retrieved from [Link]
-
In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (2017, November 15). PubMed. Retrieved from [Link]
-
Antitumor Efficacy Testing in Rodents. (n.d.). PMC. Retrieved from [Link]
-
Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]
-
Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025, July 19). PMC. Retrieved from [Link]
-
Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9). MedCrave. Retrieved from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. Retrieved from [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023, February 10). MDPI. Retrieved from [Link]
-
The Ethics of Phase 0 Oncology Trials. (2008, June 16). Clinical Cancer Research - AACR Journals. Retrieved from [Link]
-
Ethical Considerations Before Launching a Clinical Cancer Trial. (2021, April 25). The ASCO Post. Retrieved from [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011, September 15). PubMed. Retrieved from [Link]
-
Ethical Considerations for Oncology Clinical Trials. (n.d.). Biodexa Pharmaceuticals PLC. Retrieved from [Link]
-
Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. (2023, October 5). PubMed. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
Ethical Considerations in the Conduct of Clinical Cancer Research Always a Timely Topic. (2025, March 28). The Oncologist. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Recent Advances in Anti-Infective Drug Discovery. Retrieved from [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). DNDi. Retrieved from [Link]
- WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (n.d.). Google Patents.
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Recent Patents on Soda. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry. Retrieved from [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). PMC. Retrieved from [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. Retrieved from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. sciensage.info [sciensage.info]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis | DNDi [dndi.org]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. selvita.com [selvita.com]
- 13. protocols.io [protocols.io]
- 14. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Mouse Models of Cancer Study [jove.com]
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- 17. aerzte-gegen-tierversuche.de [aerzte-gegen-tierversuche.de]
- 18. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies | Anticancer Research [ar.iiarjournals.org]
- 19. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
Application Note: 6,8-Dimethylimidazo[1,2-a]pyridine (6,8-DMIP) for Dual-Mode Cell Imaging
Executive Summary
This technical guide details the application of 6,8-Dimethylimidazo[1,2-a]pyridine (6,8-DMIP) and its derivatives as high-fidelity fluorescent probes for live-cell imaging. Unlike conventional stains (e.g., Nile Red or LysoTracker), the 6,8-DMIP scaffold offers a unique "privileged structure" that exhibits environment-sensitive fluorescence.
This guide focuses on two primary validated applications:
-
Lipid Droplet (LD) Imaging: Leveraging solvatochromic "turn-on" fluorescence in non-polar environments.
-
Lysosomal pH Sensing: Utilizing the protonation-induced bathochromic shift in acidic organelles.
Scientific Principles & Mechanism of Action
The "Privileged Scaffold" Architecture
The imidazo[1,2-a]pyridine core is planar and electron-rich. The specific addition of methyl groups at the 6- and 8-positions is not cosmetic; it serves two critical functions:
-
Electronic Modulation: The electron-donating methyl groups increase the electron density on the pyridine ring, enhancing the basicity of the N1 nitrogen (pKa modulation) for pH sensing.
-
Lipophilicity: The dimethyl substitution increases the partition coefficient (logP), facilitating rapid passive diffusion across cell membranes and accumulation in hydrophobic lipid droplets.
Fluorescence Mechanisms
The probe operates via two distinct photophysical pathways depending on the cellular microenvironment:
-
Mechanism A: Intramolecular Charge Transfer (ICT) - Lipid Droplets In polar solvents (cytosol), the excited state is quenched via non-radiative decay. In non-polar environments (Lipid Droplets), the rotation of the bond is restricted, and the ICT process is stabilized, resulting in a strong fluorescence "turn-on" effect (typically blue/green emission).
-
Mechanism B: Protonation-Induced Shift - Lysosomes In acidic environments (Lysosomes, pH 4.5-5.0), the N1 nitrogen becomes protonated. This cationization alters the HOMO-LUMO gap, typically causing a bathochromic (red) shift in emission or significant intensity enhancement, allowing for ratiometric pH imaging.
Mechanistic Pathway Diagram
Figure 1: Dual-mode mechanism of 6,8-DMIP showing solvatochromic switching in lipids and protonation in lysosomes.
Experimental Protocols
Materials & Stock Preparation
| Reagent | Specification | Storage |
| 6,8-DMIP Derivative | >98% Purity (HPLC) | -20°C, Desiccated, Dark |
| DMSO | Anhydrous, Cell Culture Grade | RT |
| PBS | pH 7.4, without Ca2+/Mg2+ | 4°C |
| LysoTracker Red | (Optional) Co-localization Control | -20°C |
| Nile Red | (Optional) Lipid Control | -20°C |
Stock Solution Protocol:
-
Weigh 1.0 mg of 6,8-DMIP solid.
-
Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortex for 1 minute to ensure complete solubilization.
-
Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles.
Protocol A: Lipid Droplet Imaging (Live Cell)
Objective: Visualize lipid droplets with high signal-to-noise ratio using the solvatochromic properties of 6,8-DMIP.
-
Cell Seeding:
-
Seed HeLa or HepG2 cells on 35mm glass-bottom confocal dishes.
-
Incubate at 37°C, 5% CO2 for 24 hours until 70-80% confluence.
-
-
Probe Dilution:
-
Dilute the 10 mM DMSO stock into pre-warmed culture medium (DMEM) to a final concentration of 5–10 µM .
-
Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Staining:
-
Remove spent medium from the dish.
-
Wash cells 2x with PBS (pre-warmed).
-
Add the 6,8-DMIP staining solution.
-
Incubate for 15–30 minutes at 37°C.
-
-
Imaging:
-
Wash cells 3x with PBS to remove background probe.
-
Add live-cell imaging buffer (e.g., HBSS).
-
Microscopy Settings:
-
Excitation: 405 nm (Laser line)
-
Emission: 450–550 nm (Green channel).
-
Validation: Lipid droplets should appear as bright, punctate spherical structures.
-
-
Protocol B: Lysosomal pH Sensing (Ratiometric)
Objective: Detect lysosomal acidification or co-localize with lysosomal markers.
-
Co-Staining Preparation:
-
Prepare a solution containing 5 µM 6,8-DMIP and 50 nM LysoTracker Red (commercial standard) in serum-free medium.
-
-
Incubation:
-
Apply to cells and incubate for 30 minutes at 37°C.
-
-
Wash Step:
-
Strict washing (3x PBS) is required to remove non-specific cytosolic staining.
-
-
Imaging (Dual Channel):
-
Channel 1 (6,8-DMIP): Ex 405 nm / Em 425–475 nm (Blue/Cyan).
-
Channel 2 (LysoTracker): Ex 561 nm / Em 590 nm (Red).
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 indicates successful lysosomal targeting.
-
Data Analysis & Validation
Solvatochromic Shift Data
The following table illustrates why 6,8-DMIP is effective for lipid imaging. The quantum yield (
| Solvent | Polarity Index | Quantum Yield ( | Appearance | ||
| Water/PBS | 9.0 | 360 | 480 | < 0.01 | Non-fluorescent (Quenched) |
| DMSO | 7.2 | 365 | 470 | 0.15 | Weak Blue |
| Toluene | 2.4 | 370 | 430 | 0.65 | Bright Deep Blue |
| Lipid Droplet | ~2.0 | 372 | 435 | 0.70+ | Bright Blue/Green |
Troubleshooting Guide (Self-Validating)
| Issue | Root Cause | Corrective Action |
| High Cytosolic Background | Probe concentration too high or insufficient washing. | Reduce probe to 1 µM; increase wash steps to 5x. |
| Nuclear Staining | Cell death (compromised membrane) or DNA intercalation. | Check cell viability (Trypan Blue). If viable, reduce incubation time to <15 mins. |
| No Fluorescence | pH is neutral (for lysosome apps) or no lipids present. | Validation: Treat cells with Oleic Acid (200 µM, 4h) to induce lipid droplets. If signal appears, the probe works. |
| Photobleaching | Laser power too high. | 6,8-DMIP is generally photostable, but reduce laser power to 2-5%. |
References
-
Multistimuli-Responsive Dual-State Emissive Imidazo[1,2-α]pyridine as Imaging Probe for Lipid Droplets. Source: SciEngine (Science China Chemistry). Context: Establishes the solvatochromic mechanism and lipid droplet specificity of the scaffold.
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Source: MDPI (Molecules). Context: Details the interaction of the imidazopyridine core with lipid bilayers and liposomes.
-
A lysosome targetable and acidic pH-activated fluorescent probe for two-photon imaging. Source: RSC (Analytical Methods). Context: Validates the acidotropic nature of the nitrogen-fused heterocycle for lysosomal targeting.
-
Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo[1,2-a]Pyridine. Source: MDPI (Biosensors). Context: Demonstrates the synthetic versatility of the 6,8-dimethyl scaffold for creating reactive oxygen species (ROS) sensors.
Technical Application Note: Formulation Strategies for 6,8-Dimethylimidazo[1,2-a]pyridine Scaffolds
Executive Summary & Pharmacophore Context
The 6,8-Dimethylimidazo[1,2-a]pyridine moiety represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a class of potassium-competitive acid blockers (P-CABs) similar to SCH 28080 , as well as emerging anti-infective and anti-tubulin agents.[1]
While biologically potent, this scaffold presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low aqueous solubility.[1][2] The core structure is a weak base (predicted pKa ~6.2–6.8), resulting in significant pH-dependent solubility—high in the gastric environment (pH 1.[1]2) but precipitating rapidly in the intestinal lumen (pH 6.8).
This guide details three formulation protocols designed to maintain supersaturation and enhance oral bioavailability:
-
Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Amorphous Solid Dispersions (ASD)
-
pH-Modulated Salt Systems
Physicochemical Profiling & Pre-formulation[1][2]
Before formulation, the compound's behavior must be mapped.[1][2] The 6,8-dimethyl substitution adds lipophilicity compared to the parent imidazo[1,2-a]pyridine, increasing the LogP (estimated ~2.5–3.[1]5) and reinforcing the need for solubility-enabling technologies.
Diagram 1: Formulation Decision Matrix
This logic flow dictates the optimal strategy based on the specific derivative's dose-to-solubility ratio.
Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.
Protocol A: Lipid-Based Delivery (SEDDS)
Rationale: For derivatives with LogP > 3.0, the drug is solubilized within a lipid core.[1][2] Upon contact with gastric fluids, the system spontaneously emulsifies into droplets (<200 nm), presenting the drug in a dissolved state for absorption and bypassing the dissolution step.[1]
Materials Required[1][2][3][4][5][6][7][8]
-
Active Pharmaceutical Ingredient (API): 6,8-Dimethylimidazo[1,2-a]pyridine derivative.[1]
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™.[2]
-
Surfactant: Kolliphor® EL (Cremophor EL) or Tween 80.[2]
-
Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) or PEG 400.[2]
Step-by-Step Manufacturing Protocol
-
Solubility Screening (The "Oil Selection" Phase):
-
Add excess API (approx. 50 mg) to 1 mL of various oils (Capryol 90, Labrafil M, Miglyol 812).[1][2]
-
Vortex for 5 minutes; incubate at 37°C for 48 hours.
-
Centrifuge (10,000 rpm, 10 min) and analyze the supernatant via HPLC.
-
Selection Criteria: Choose the oil with the highest solubilizing capacity (Target > 20 mg/mL).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Formulation Preparation:
-
Step 3a: Weigh the selected Oil (e.g., 20% w/w), Surfactant (40% w/w), and Co-Surfactant (40% w/w).[1][2]
-
Step 3b: Vortex to form a homogeneous blank pre-concentrate.
-
Step 3c: Add the calculated dose of API to the pre-concentrate.
-
Step 3d: Stir magnetically at 40°C for 30 minutes until the drug is completely dissolved.
-
Step 3e: Cool to room temperature. The result is a clear, amber liquid (SEDDS).[1][2]
-
-
Capsule Filling:
Protocol B: Amorphous Solid Dispersion (ASD)[1]
Rationale: If the melting point is high (>150°C) and lipid solubility is moderate, ASD is preferred.[1][2] This method disrupts the crystal lattice (high energy state) and stabilizes the amorphous form using a polymer carrier, preventing recrystallization in the GI tract.
Materials Required[1][2][3][4][5][6][7][8]
-
Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) – Crucial for weak bases as it maintains solubility at neutral pH.
-
Solvent: Dichloromethane/Methanol (1:1 v/v).[2]
-
Equipment: Rotary Evaporator or Spray Dryer (Büchi B-290).
Step-by-Step Manufacturing Protocol
-
Feed Solution Preparation:
-
Solvent Evaporation (Spray Drying):
-
Secondary Drying:
-
Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents (ICH limit < 600 ppm for dichloromethane).
-
-
Characterization (Validation):
-
DSC (Differential Scanning Calorimetry): Verify the absence of the API melting endotherm (indicates 100% amorphous conversion).
-
PXRD (Powder X-Ray Diffraction): Confirm the "halo" pattern (lack of crystalline peaks).
-
Analytical Validation: Dissolution Testing
Because 6,8-Dimethylimidazo[1,2-a]pyridine is a weak base, standard dissolution media must be modified to simulate the transition from stomach to intestine.[1]
Biorelevant Dissolution Protocol
-
Media Transition Method:
-
0–60 mins: 750 mL of SGF (Simulated Gastric Fluid, pH 1.2) .
-
At 60 mins: Add 250 mL of concentrated phosphate buffer concentrate to shift pH to 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid) .
-
-
Sampling: 5, 15, 30, 45, 60, 75, 90, 120 mins.
-
Analysis: HPLC-UV at
(typically 230-260 nm for this scaffold).
Diagram 2: Biorelevant Dissolution Workflow
Visualizing the pH shift method to detect precipitation.
Caption: Two-stage dissolution testing to mimic GI transit and evaluate precipitation inhibition.
Summary of Key Parameters
| Parameter | Value / Recommendation | Notes |
| Scaffold pKa | ~6.2 – 6.8 (Basic) | Ionized in stomach; Unionized in intestine. |
| LogP | ~2.5 – 3.5 | Moderate to High Lipophilicity.[2] |
| Preferred Polymer | HPMCAS-LF or PVPVA 64 | HPMCAS prevents precipitation at pH > 6.[2] |
| Preferred Lipid | Capryol 90 / Labrasol | Maximizes drug loading for this scaffold.[2] |
| Detection | UV 230–260 nm | Verify specific |
References
-
Wallmark, B., et al. (1987).[1][2] Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole.[1][2][6][5] Journal of Biological Chemistry.[2] Link
-
Kaminski, J.J., et al. (1985).[1][2] Antiulcer agents.[2][3][7] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry.[2] Link
-
Paoli-Lombardo, R., et al. (2022).[1][2][8] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (Basel).[2] Link[1]
-
Baghel, S., et al. (2016).[1][2] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[2] Link
-
Pouton, C.W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[2] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 6,8-Dimethylimidazo[1,2-a]pyridine
[1]
Topic: Troubleshooting Solubility & Handling Issues Ticket ID: #SOL-IMP-68DM Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule at a Glance
6,8-Dimethylimidazo[1,2-a]pyridine is a privileged heterocyclic scaffold widely used in medicinal chemistry (e.g., anti-tubercular agents, GABA modulators) and organometallic catalysis.[1]
While the parent imidazo[1,2-a]pyridine exhibits moderate water solubility, the addition of two methyl groups at the 6 and 8 positions significantly alters its physicochemical profile.[1] This modification increases lipophilicity (LogP) and slightly enhances basicity (pKa) due to the electron-donating inductive effect (+I) of the methyl groups on the pyridine ring.[1]
Key Physicochemical Parameters (Estimated):
Module 1: Biological Assay Troubleshooting
Issue: "My compound precipitates when diluted from DMSO into cell culture media (pH 7.4)."
Diagnosis: This is a classic "LogP vs. pH" conflict . At pH 7.4, the environment is above the pKa of the molecule (~6.5).[1] Consequently, the N1 nitrogen remains unprotonated (neutral species).[1] The neutral form of 6,8-dimethylimidazo[1,2-a]pyridine is highly lipophilic and poorly soluble in aqueous buffers, leading to "crashing out" (precipitation) immediately upon dilution.[1]
The Fix: The Kinetic Solubility Protocol Do not add the DMSO stock directly to the bulk media.[1] Use an intermediate dilution step to prevent local concentration spikes that trigger nucleation.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into a surfactant-rich solvent (e.g., PEG400 or Propylene Glycol ).[1]
-
Final Dilution: Slowly add this intermediate mix to the pre-warmed media (pH 7.4) with rapid vortexing.
-
Target DMSO concentration: < 0.5% (v/v).[1]
-
Visual Workflow (DOT Diagram):
Caption: Figure 1. Optimized dilution workflow to prevent precipitation of lipophilic heterocycles in aqueous media.
Module 2: Synthesis & Purification Support
Issue: "The compound oils out during recrystallization or is stuck in the aqueous layer during extraction."
FAQ 1: Why is my yield low after acid/base extraction? Answer: The basicity of the N1 nitrogen is the culprit.[1] If you acidify the reaction mixture (pH < 4) to remove impurities, the 6,8-dimethylimidazo[1,2-a]pyridine protonates and becomes water-soluble (cationic form). If you discard the aqueous layer, you discard your product.[1]
Correct Workup Protocol:
-
Acid Phase: Extract the organic reaction mixture with 1M HCl. The product moves to the Aqueous Layer .[1]
-
Wash: Wash the acidic aqueous layer with DCM (removes non-basic impurities).[1]
-
Basify: Slowly add 2M NaOH or saturated NaHCO3 to the aqueous layer until pH > 9. The product will precipitate or oil out as the free base.[1]
-
Extract: Extract the now-cloudy aqueous layer with DCM or EtOAc.
FAQ 2: Which solvent system works for recrystallization? Answer: Avoid single solvents. This molecule tends to "oil out" in pure alcohols.
-
Recommended Pair: Ethyl Acetate / Hexanes (or Heptane).[1]
-
Dissolve in minimum hot EtOAc.
-
Add Hexanes dropwise until persistent cloudiness.
-
Cool slowly to 4°C.
-
-
Alternative: Acetonitrile / Water (if the compound is very pure).[1]
Solvent Polarity & Solubility Data:
| Solvent | Solubility (25°C) | Usage Recommendation |
| Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and loading columns.[1] |
| Methanol | High | Good for NMR, but poor for crystallizing this derivative.[1] |
| Water (pH 7) | Negligible (<0.1 mg/mL) | Do not use without co-solvents.[1] |
| Water (pH 2) | High (as salt) | Used for purification/extraction.[1] |
| Toluene | Moderate | Good for organometallic coupling reactions. |
Module 3: Salt Formation (The Ultimate Fix)
Issue: "I need a water-soluble form for in vivo animal studies."
Solution: Convert the free base into a salt.[1] The Hydrochloride (HCl) or Methanesulfonate (Mesylate) salts are preferred for imidazo[1,2-a]pyridines to improve bioavailability and dissolution rates.[1]
Protocol: Preparation of the HCl Salt
-
Dissolve 1 eq. of 6,8-dimethylimidazo[1,2-a]pyridine in diethyl ether or anhydrous 1,4-dioxane.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 eq. of 4M HCl in Dioxane .
-
A white precipitate should form immediately.
-
Filter the solid under nitrogen (hygroscopic warning) and wash with cold ether.[1]
-
Dry under high vacuum.
Mechanism of Solubility Switching:
Caption: Figure 2.[1][2][3] Reversible pH-dependent solubility switch mechanism.
Module 4: Organometallic Catalysis (Ligand Use)
Issue: "The ligand is insoluble in Toluene/Dioxane during my Pd-catalyzed coupling."
Insight: In C-H activation or cross-coupling reactions (e.g., Suzuki, Buchwald), 6,8-dimethylimidazo[1,2-a]pyridine acts as a ligand or substrate.[1] While soluble in these solvents at reflux, it may crystallize at room temperature.[1]
Troubleshooting:
-
Concentration Limit: Do not exceed 0.2 M in toluene at RT.
-
Pre-activation: If using as a ligand, pre-mix with the metal precursor (e.g., Pd(OAc)2) in a small amount of DCM or DMF before adding to the non-polar reaction solvent.[1] This forms the soluble metal-ligand complex before dilution.
References
-
General Synthesis & Scaffold Properties
-
Medicinal Chemistry Applications (TB & Solubility)
-
pKa & Physicochemical Data
-
Organometallic Applications
Sources
- 1. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 39031-44-2|Imidazo[1,2-a]pyridine-2-carboxamide|BLD Pharm [bldpharm.com]
optimizing reaction conditions for 6,8-Dimethylimidazo[1,2-a]pyridine synthesis
This guide serves as a specialized Technical Support Center for researchers working with the 6,8-Dimethylimidazo[1,2-a]pyridine scaffold. It is designed to move beyond basic textbook procedures, addressing the specific steric and electronic nuances introduced by the dimethyl substitution pattern.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-OPT-68-DMIP
Core Chemistry & Mechanistic Insight
The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-3,5-dimethylpyridine with an
Critical Structural Note: The numbering transformation is non-intuitive for beginners.
-
Reactant: 2-amino-3,5 -dimethylpyridine.
-
Product: 6,8 -dimethylimidazo[1,2-a]pyridine.
-
The 3-methyl group on the pyridine becomes the 8-methyl group on the imidazo ring.
-
The 5-methyl group on the pyridine becomes the 6-methyl group on the imidazo ring.
-
The "8-Methyl Effect":
The methyl group at position 8 (originally position 3) exerts significant steric pressure on the bridgehead nitrogen (
Experimental Workflows (Protocols)
Method A: The Modified Tschitschibabin Condensation (Standard)
Best for: Scale-up, robust synthesis, simple electrophiles.
Reagents:
-
Substrate: 2-Amino-3,5-dimethylpyridine (1.0 equiv)
-
Electrophile:
-Bromoacetophenone or Chloroacetaldehyde (1.1 equiv) -
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
Protocol:
-
Dissolution: Dissolve 2-amino-3,5-dimethylpyridine in EtOH (
). -
Addition: Add the
-haloketone.[1][2] Note: If the reaction is exothermic, cool to during addition, then warm to RT. -
Reflux: Heat to reflux (
).-
Optimization: Due to the 8-methyl steric hindrance, if conversion is
after 4 hours, switch solvent to n-Butanol and reflux at .
-
-
Base Treatment: After consumption of starting material (TLC), cool to RT. The hydrobromide salt may precipitate. Neutralize with saturated
until . -
Workup: Extract with DCM (
). Wash organic layer with brine. Dry over .
Method B: Iodine-Mediated Oxidative Coupling (Green/Modern)
Best for: Using unfunctionalized ketones (avoiding lachrymatory
Reagents:
-
Substrate: 2-Amino-3,5-dimethylpyridine (1.0 equiv)
-
Reagent: Acetophenone (or derivative) (1.0 equiv)
-
Catalyst/Oxidant: Iodine (
, 1.0 equiv) -
Solvent: DMSO (acts as oxidant/solvent) or Toluene
Protocol:
-
Mix amine and ketone in DMSO (
). -
Add molecular iodine.[3]
-
Heat to
for 2–4 hours. -
Quench: Cool and add aqueous
(sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow/clear). -
Extract with Ethyl Acetate.
Visualized Pathways & Logic
Diagram 1: Synthetic Pathways
This diagram outlines the decision-making process for selecting the correct synthetic route based on available starting materials.
Caption: Decision matrix for synthesizing 6,8-dimethylimidazo[1,2-a]pyridine based on available reagents and target diversity.
Diagram 2: Troubleshooting Logic (The Steric Filter)
Diagnosing low yields specifically caused by the 8-methyl steric clash.
Caption: Logic flow for diagnosing yield issues, specifically addressing the steric hindrance of the 8-methyl group.
Troubleshooting & FAQs
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Steric Hindrance: The 8-methyl group blocks the approach of the electrophile to the ring nitrogen. | Increase Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF (153°C). |
| Product is a Sticky Oil | Impurities: Residual solvent or unreacted | Acid-Base Wash: Dissolve oil in 1M HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH. Extract product with DCM. |
| Dark/Black Reaction Mixture | Oxidation/Polymerization: 2-aminopyridines are electron-rich and prone to oxidation at high temps in air. | Inert Atmosphere: Run the reaction under Nitrogen or Argon. Ensure solvents are degassed. |
| Regioisomer Contamination | Wrong Attack: Attack occurring at C3 of the pyridine ring (rare for this substrate but possible). | Check pH: Ensure the base is strong enough to deprotonate the intermediate but not so strong it causes polymerization. |
Frequently Asked Questions
Q: Can I use the Groebke-Blackburn-Bienaymé (GBB) reaction for this specific scaffold?
A: Yes. Reaction of 2-amino-3,5-dimethylpyridine, an aldehyde, and an isonitrile with a catalyst (Sc(OTf)
-
Warning: The 8-methyl group significantly slows the GBB reaction compared to unsubstituted pyridines. You may need to increase catalyst loading to 10 mol% or use microwave irradiation [1].
Q: How do I confirm I have the cyclized product and not just the N-alkylated intermediate?
A: Check the
-
Cyclized Product: Look for the characteristic singlet (or doublet if coupled) for H-3 (if unsubstituted) around 7.4–7.8 ppm .
-
Intermediate: You will see methylene protons (
) from the ketone chain around 4.5–5.5 ppm and broad NH signals. The absence of the carbonyl peak in NMR is also definitive.
Q: Why is my product solubility so low in Methanol? A: The 6,8-dimethyl substitution makes the scaffold significantly more lipophilic and rigid than the parent imidazo[1,2-a]pyridine. While this is good for blood-brain barrier penetration in drug design, it complicates purification. Use DCM/Methanol (95:5) mixtures for chromatography rather than pure alcohols.
References
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[4]
-
Guchhait, S. K., et al. (2011). "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[3][5][6] Journal of Organic Chemistry.
-
Perumal, S., et al. (2012). "Regional selectivity in the synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters.
-
Goel, R., et al. (2012).[7] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Stability Studies of 6,8-Dimethylimidazo[1,2-a]pyridine
Welcome to the technical support center for 6,8-Dimethylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation and storage. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] Understanding its stability profile is critical for generating reliable experimental data and developing robust formulations.
This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific stability issues in a question-and-answer format, providing both a direct answer and the underlying scientific reasoning for our recommendations.
Question 1: My 6,8-Dimethylimidazo[1,2-a]pyridine sample is degrading when exposed to laboratory light. Why is this happening and how can I prevent it?
Answer:
This is a common issue known as photodegradation. The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system that can absorb ultraviolet (UV) and, in some cases, visible light.[4] This absorption of light energy can excite the molecule to a higher energy state, making it more reactive.
Causality & Mechanism: The primary mechanism of photodegradation for many imidazopyridine derivatives involves the generation of Reactive Oxygen Species (ROS), particularly singlet oxygen.[5] Upon absorbing light, the compound can act as a photosensitizer, transferring energy to molecular oxygen (O₂) and converting it into highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the imidazopyridine molecule itself or other nearby molecules, leading to chemical degradation.[5] Studies have shown that this process can result in significant photodegradation and even phototoxic events, such as the peroxidation of fatty acids if lipids are present in the formulation.[5]
Mitigation Strategies:
-
Protect from Light: The simplest and most effective solution is to protect your samples from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions or with yellow/red lighting that filters out high-energy UV and blue wavelengths.
-
Inert Atmosphere: Since oxygen is required for the generation of singlet oxygen, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce photodegradation.
-
Antioxidant Addition: For formulated products, the inclusion of radical scavengers or singlet oxygen quenchers (like 1,4-diazabicyclo[2.2.2]octane - DABCO) can dramatically reduce light-induced degradation.[5][6]
-
Solvent Choice: The choice of solvent can influence photostability. While specific data for 6,8-Dimethylimidazo[1,2-a]pyridine is limited, it is prudent to evaluate photostability in your specific experimental medium.
Question 2: I'm observing unexpected degradation products in my samples, even when protected from light. Could this be oxidation?
Answer:
Yes, oxidative degradation is another key stability concern for this class of compounds. The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle, making it susceptible to attack by oxidizing agents.
Causality & Mechanism: The nitrogen atoms in the fused ring system donate electron density, activating the molecule towards electrophilic and oxidative attack. Research has demonstrated that the imidazo[1,2-a]pyridine scaffold can undergo oxidative cleavage of the C(sp²)-N bond under certain conditions, leading to the formation of α-ketoesters.[7] Furthermore, metabolism studies on related structures have implicated aldehyde oxidase (AO) in their degradation, which is an oxidative process.[8] The presence of atmospheric oxygen, trace metal ions (which can catalyze oxidation), or peroxides in solvents (especially aged ethers like THF or dioxane) can initiate and propagate degradation.
Mitigation Strategies:
-
Use High-Purity Solvents: Always use fresh, high-performance liquid chromatography (HPLC) grade or peroxide-free solvents.
-
De-gas Solvents: For sensitive experiments, de-gas solvents to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Add Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
-
Control Headspace: Store solutions in vials with minimal headspace to reduce the amount of available oxygen. Purging the headspace with nitrogen or argon before sealing is also effective.
Question 3: How stable is 6,8-Dimethylimidazo[1,2-a]pyridine to changes in pH? Is it likely to hydrolyze in aqueous buffers?
Answer:
The core imidazo[1,2-a]pyridine ring system is generally stable against hydrolysis. As a fused aromatic system, it does not contain intrinsically labile functional groups like esters or amides that are readily cleaved by water.
Causality & Mechanism: Hydrolysis requires a reactive center for nucleophilic attack by water. The aromatic C-N and C-C bonds within the imidazo[1,2-a]pyridine scaffold are very stable and not susceptible to this type of reaction under typical physiological or experimental pH ranges (pH 2-10). While extreme pH conditions (strong concentrated acid or base) combined with high temperatures could potentially force degradation, the compound is expected to be stable in common buffers (e.g., phosphate, acetate, TRIS) at ambient and physiological temperatures.[9]
Important Considerations:
-
Attached Functional Groups: The stability of your specific molecule is dictated by its overall structure. If your 6,8-Dimethylimidazo[1,2-a]pyridine derivative contains hydrolyzable functional groups (e.g., an ester, amide, carbamate), these will be the primary points of instability. For example, imidazo[1,2-a]pyridine-3-carboxamides are a common analogue type, and the exocyclic amide bond would be the site of potential hydrolysis.[10]
-
Solubility vs. Stability: Be careful to distinguish between poor solubility and degradation. Changes in pH can affect the protonation state of the pyridine nitrogen, altering the compound's solubility. This can lead to precipitation, which might be misinterpreted as degradation. Always confirm the identity of any insoluble material.
Question 4: What is the recommended procedure for long-term storage of solid and solution samples?
Answer:
Proper storage is crucial for maintaining the integrity of your compound. Based on its known sensitivities, the following conditions are recommended.
| Sample Form | Recommended Storage Conditions | Rationale |
| Solid (Powder) | -20°C or -80°C, desiccated, protected from light. | Low temperature minimizes the rate of any potential solid-state reactions. A desiccant prevents moisture uptake. Protection from light prevents photodegradation.[5] |
| Solution (in Organic Solvent, e.g., DMSO) | -20°C or -80°C, in tightly sealed vials (preferably amber or foil-wrapped), with minimal headspace. | Freezing the solution slows diffusion and reaction rates. Sealing prevents solvent evaporation and oxygen ingress. Protection from light is critical.[5] |
| Solution (in Aqueous Buffer) | Short-term: 2-8°C. Long-term: -80°C in single-use aliquots. | Aqueous solutions are more prone to microbial growth and potential long-term oxidative degradation. Freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation, by preparing single-use aliquots. |
Troubleshooting Guides & Experimental Protocols
As a Senior Application Scientist, I advocate for a proactive approach. The following workflows are designed to help you systematically investigate and resolve stability issues.
Logical Flow for Troubleshooting Unexpected Degradation
If you observe unexpected peaks in your analytical chromatogram or a loss of the parent compound, this workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for identifying degradation sources.
Protocol 1: Standard Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To intentionally degrade 6,8-Dimethylimidazo[1,2-a]pyridine under various stress conditions to understand its liabilities.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for a target degradation of 5-20%. This may require time-point experiments to optimize exposure duration.
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Dilute the sample to a suitable concentration and analyze by a validated HPLC-UV or LC-MS method. Compare to an unstressed control sample prepared at the same time.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-24 hours | Degradation of acid-labile functional groups (if present). Protonation of the ring. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-24 hours | Degradation of base-labile functional groups (if present). |
| Oxidation | 3% H₂O₂, Room Temperature, 2-24 hours | N-oxidation, ring opening, or side-chain oxidation.[7] |
| Thermal Stress | 80°C in solution, 24-72 hours | General thermal decomposition. |
| Photolytic Stress | Expose solution to ICH-compliant light source (UVA/Vis), Room Temperature | Photodegradation via ROS or other light-induced reactions.[5] |
Data Interpretation: Use a mass-spectrometer-coupled liquid chromatograph (LC-MS) to identify the mass of the degradation products. This will provide critical clues to the degradation pathway. A "stability-indicating method" is an analytical method (typically HPLC) that can separate all the degradation products from the parent compound and from each other.
Diagram: Key Degradation Pathways
This diagram illustrates the primary external factors leading to the degradation of the 6,8-Dimethylimidazo[1,2-a]pyridine core.
Caption: Primary degradation pathways for Imidazo[1,2-a]pyridines.
References
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Muallem, H. A., et al. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. The Journal of Chemical Physics. Available at: [Link]
-
Couture, K., et al. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
Jana, A., et al. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry. Available at: [Link]
-
Sahu, D., et al. (2025). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]
-
Shaikh, I. R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Request PDF. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
El-fak-ih, H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Burkner, G. T., et al. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Li, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Mondal, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Flores-Alamo, M., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. Available at: [Link]
-
PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available at: [Link]
-
NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
da S. Gomes, A. C., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Connolly, S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Moraski, G. A., et al. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Rivera-Piza, A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. Available at: [Link]
-
Słupska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
ResearchGate. (2025). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Available at: [Link]
-
Sharma, D., et al. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. Available at: [Link]
-
bioRxiv. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Available at: [Link]
-
Shodhganga@INFLIBNET. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Available at: [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Available at: [Link]
-
Amanote Research. (2018). (PDF) Preliminary Determination of Hydrolytic Stability of - Amanote Research. Available at: [Link]
-
Rivera-Carrillo, S., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE | CBU International Conference Proceedings [ojs.journals.cz]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6,8-Dimethylimidazo[1,2-a]pyridine
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 6,8-Dimethylimidazo[1,2-a]pyridine. The methodologies and principles discussed are grounded in established crystallization theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6,8-Dimethylimidazo[1,2-a]pyridine to consider for crystallization?
A1: Understanding the molecule's structure is paramount. 6,8-Dimethylimidazo[1,2-a]pyridine is a fused heterocyclic system. The imidazo[1,2-a]pyridine core provides a rigid, relatively planar structure susceptible to π-π stacking interactions, while the two methyl groups add non-polar character and can influence crystal packing.[1] The nitrogen atoms introduce polarity and are potential sites for hydrogen bonding with protic solvents. This dual nature—aromatic and partially aliphatic—must be balanced during solvent selection.
Q2: How do I approach solvent selection for a new compound like this?
A2: A systematic screening process is the most effective approach. The ideal single-recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2] For a compound with mixed polarity like 6,8-Dimethylimidazo[1,2-a]pyridine, a range of solvents should be tested.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude solid into several test tubes.
-
To each tube, add a different solvent dropwise (start with 0.5 mL). Test a range of polarities:
-
Polar Protic: Ethanol, Isopropanol (IPA), Water
-
Polar Aprotic: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)
-
Non-polar: Toluene, Heptane, Cyclohexane
-
-
Observe solubility at room temperature. If insoluble, gently heat the solvent to its boiling point.
-
If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent yields a high recovery of well-defined crystals.
Q3: What is a "mixed-solvent" system and when should I use one?
A3: A mixed-solvent system is used when no single solvent provides the desired solubility profile.[3] It consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[2] This is an excellent strategy for 6,8-Dimethylimidazo[1,2-a]pyridine if you find it is too soluble in solvents like acetone or ethanol, but insoluble in water or heptane.
Common Miscible Pairs for Screening:
-
Ethanol / Water
-
Acetone / Heptane
-
Ethyl Acetate / Heptane
-
Toluene / Heptane
Workflow: Dissolve the compound in the minimum amount of the hot "solvent," then add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "solvent" to redissolve the precipitate, then allow the solution to cool slowly.
Troubleshooting Guide
Problem 1: My compound "oiled out" instead of crystallizing.
Q: I dissolved my 6,8-Dimethylimidazo[1,2-a]pyridine and upon cooling, a viscous liquid or oil separated instead of solid crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[4] This is common for compounds with low melting points or when the solution is highly concentrated or cools too rapidly.[4][5] Impurities can also suppress the melting point, exacerbating this issue.
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: The solution is becoming supersaturated too quickly.
-
Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. For example, if you are using toluene, consider trying ethyl acetate or acetone.
-
-
Presence of Impurities: Impurities can create a eutectic mixture with a lower melting point.
Problem 2: No crystals are forming, even after cooling.
Q: My solution is clear and has been cooling for a long time, but no solid has precipitated. What are my next steps?
A: This is a classic case of a stable supersaturated solution where crystal nucleation has failed to initiate.[4] This can happen if too much solvent was used or if there are no nucleation sites for crystals to begin growing.
Troubleshooting Workflow for Nucleation Failure:
Caption: A systematic workflow for inducing crystallization.
Expert Insights:
-
Scratching: This creates microscopic imperfections on the glass surface that can act as nucleation sites.[6]
-
Seed Crystals: This is the most reliable method as it provides a perfect template for crystal growth.[6] If you don't have pure crystals, try dipping a glass rod in the solution, letting the solvent evaporate to create a thin film of solid, and then re-introducing the rod into the solution.[6]
-
Solvent Reduction: Using too much solvent is the most common reason for crystallization failure.[4] Reducing the volume increases the concentration to the point of supersaturation.
Problem 3: The crystal yield is very low.
Q: I got beautiful crystals, but my final mass is less than 30% of the starting material. Where did my compound go?
A: A low yield typically points to one of two issues: either the compound has significant solubility in the cold solvent, or there were mechanical losses during transfer and filtration.
Potential Causes and Solutions:
| Cause | Explanation | Mitigation Strategy |
| High Cold-Solvent Solubility | Your chosen solvent, while good for dissolving the compound hot, still dissolves a significant amount when cold. | 1. Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.[3]2. Consider switching to a solvent system where the compound has lower cold solubility. Refer to your initial solvent screen.3. Concentrate the mother liquor (the filtrate) by about 50% and re-cool to obtain a second crop of crystals.[3] |
| Too Much Solvent Used | An excess of solvent was used to dissolve the crude material, leaving a large portion of the compound in the mother liquor.[6] | Always use the minimum amount of hot solvent required for complete dissolution. Add it in small portions, allowing the solution to return to a boil between additions.[3] |
| Premature Crystallization | Crystals formed in the funnel during a hot gravity filtration step (used to remove insoluble impurities). | Use a pre-heated funnel and flask for the hot filtration step. This prevents the solution from cooling and crystallizing prematurely. |
| Mechanical Losses | Material was lost during transfers between flasks or left on the filter paper. | Rinse the crystallization flask with a small amount of the ice-cold filtrate and pour it over the crystals in the Büchner funnel to transfer any remaining product. Always use ice-cold solvent for washing the collected crystals to minimize redissolving the product.[3] |
Problem 4: My final product has poor purity or the wrong color.
Q: The crystals are colored even though the pure compound should be white/off-white, or my analytical data (NMR/LC-MS) shows persistent impurities. What's wrong?
A: This indicates that impurities are being trapped in or on your crystals. The nature of the impurity dictates the best course of action. Impurities can be incorporated into the crystal lattice, adsorb to the surface, or be trapped as pockets of mother liquor.[7][8][9]
The Impact of Impurities on Crystal Growth:
Caption: Impurities disrupt the ordered crystal lattice, leading to defects or termination of growth.
Purification Strategies:
-
Colored, Non-polar Impurities: If you have colored impurities, they are often large, non-polar molecules.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Use only a very small amount (e.g., the tip of a spatula), as it can also adsorb your product. Perform a hot gravity filtration to remove the charcoal before cooling.
-
-
Structurally Similar Impurities: These are the most difficult to remove as they can co-crystallize.[8] An example could be an isomer or a closely related byproduct from the synthesis.
-
Solution: A single recrystallization may not be enough. You may need to perform a second recrystallization, potentially using a different solvent system to alter the solubility properties of the impurity versus the product. If purity does not improve, column chromatography is the recommended next step.
-
-
Insoluble Impurities: Dust, inorganic salts, or catalysts.
-
Solution: Perform a hot gravity filtration of the dissolved solution before allowing it to cool.[3] This will remove any particulates that are not soluble in the hot solvent.
-
References
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Bloch, D. R. (1961). Purification of heterocyclic organic nitrogen compounds. U.S.
- Rame-Abid, L. et al. (2022). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic and structural driving forces. Crystals.
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences Blog.
- University of York, Department of Chemistry.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
- Reddit r/Chempros community. (2025).
- University of Manitoba, Department of Chemistry. (n.d.).
- Kamal, A. et al. (2017).
- University of Victoria, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Domokos, A. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
- Bari, S. B. et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
Sources
- 1. research.uniupo.it [research.uniupo.it]
- 2. web.uvic.ca [web.uvic.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [cora.ucc.ie]
Technical Support Center: Overcoming Resistance to 6,8-Dimethylimidazo[1,2-a]pyridine Analogs
Current Status: ● Operational Agent: Senior Application Scientist (Medicinal Chemistry & Chemical Biology Unit) Ticket ID: RES-IMID-68-DM
Introduction: The "Privileged Scaffold" Paradox
Welcome to the Technical Support Hub for 6,8-Dimethylimidazo[1,2-a]pyridine derivatives. You are likely here because your lead compound—initially a potent inhibitor (likely targeting CDK2/PI3K in oncology or QcrB in tuberculosis)—is showing a loss of potency in secondary assays or resistant cell lines.
The 6,8-dimethyl substitution pattern is a double-edged sword. While it often enhances hydrophobic packing within the ATP-binding pocket of kinases or the cytochrome
This guide treats your "resistance" issue as a diagnostic workflow. We must first distinguish between Pseudo-Resistance (assay artifacts) and True Biological Resistance (target mutation/efflux).
Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)
User Query: "My IC50 values have shifted >50-fold in the new cell line, but the target expression is normal. Is this resistance?"
Scientist Response: Not necessarily. The 6,8-dimethyl moiety adds significant lipophilicity (ClogP shift ~+1.0 vs. unsubstituted core). Before assuming a biological mechanism, rule out physicochemical failure.
Step 1: The Solubility/Precipitation Check
High lipophilicity often leads to compound precipitation in aqueous assay buffers, mimicking "resistance" (loss of potency).
| Diagnostic Check | Protocol | Pass Criteria | Fail Action |
| Nephelometry | Incubate compound at 10x IC50 in assay media (1% DMSO). Measure light scattering at 600nm. | < 5 RLU increase over blank. | Formulation Error. Switch to lipid-based delivery or reduce ClogP. |
| Serum Shift Assay | Compare IC50 in 10% FBS vs. 50% FBS. | Shift < 3-fold. | High Protein Binding. The 6,8-dimethyl group is sequestered by albumin. |
| Plastic Binding | Measure concentration in supernatant after 2h incubation in plastic vs. glass plates. | > 90% recovery. | Surface Adsorption. Use low-binding plates or add 0.01% Triton X-100. |
Technical Insight: The 6- and 8-positions on the imidazo[1,2-a]pyridine core are solvent-exposed in many kinase crystal structures. Methylation here creates a "grease ball" effect, increasing non-specific binding.
Module 2: Mechanistic Deconvolution (Why is it Resistant?)
If physicochemical properties are stable, you are facing True Biological Resistance . Use this decision matrix to identify the mechanism.
Scenario A: The "Gatekeeper" Mutation (Target-Based Resistance)
Common in Kinase Inhibitors (CDK2, PI3K) and Anti-TB agents (QcrB).
The Issue: The 6,8-dimethyl groups rely on precise Van der Waals contact. A single point mutation (e.g., Threonine to Methionine) introduces steric clash, pushing your molecule out of the pocket.
-
Diagnostic Experiment: Cellular Thermal Shift Assay (CETSA)
-
Treat resistant vs. parental cells with your analog.
-
Heat shock cells (40–65°C).
-
Lyse and Western Blot for the target protein.
-
Result: If the melting temperature (
) shift is lost in resistant cells, the compound is no longer binding the target.
-
Scenario B: The Efflux Pump (Non-Target Resistance)
Common in MDR Cancer lines and Mycobacterium.
The Issue: The imidazo[1,2-a]pyridine scaffold is a known substrate for P-glycoprotein (P-gp/ABCB1). The 6,8-dimethyl pattern can increase affinity for these pumps.
-
Diagnostic Experiment: Verapamil Rescue Assay
-
Run dose-response curve in resistant cells.
-
Co-treat with 10 µM Verapamil (P-gp inhibitor).
-
Result: If IC50 is restored (shifted left), your compound is being pumped out.
-
Module 3: Synthetic Solutions (Medicinal Chemistry Guide)
User Query: "I confirmed it's a steric clash mutation at the binding site. How do I modify the 6,8-dimethyl core?"
Scientist Response: You need to "prune" the molecule to accommodate the mutation while maintaining affinity.
Strategy 1: The "Water-Bridge" Tactic (For 8-Position)
The 8-methyl group often clashes with the "roof" of the ATP pocket.
-
Modification: Replace the 8-Methyl with an 8-Methoxy or 8-Amino group.
-
Rationale: This introduces a Hydrogen Bond Acceptor (HBA). Instead of clashing with the mutated residue, it can form a water-mediated hydrogen bond, restoring affinity.
Strategy 2: Scaffold Hopping (The Nitrogen Walk)
If the 6,8-dimethyl steric bulk is non-negotiable for potency, change the core geometry.
-
Modification: Switch from Imidazo[1,2-a]pyridine to Imidazo[1,2-b]pyridazine .
-
Rationale: This introduces an extra nitrogen in the ring system, lowering ClogP (fixing solubility) and slightly altering the vector of the 6/8-substituents, potentially dodging the steric clash.
Visualizing the Resistance Pathway
The following diagram illustrates the logical flow for diagnosing and overcoming resistance in this specific chemical series.
Caption: Decision tree for deconvoluting resistance mechanisms in 6,8-dimethylimidazo[1,2-a]pyridine analogs, distinguishing between physicochemical artifacts and biological hurdles.
Experimental Protocol: The "Resistant Clone" Generation
To study resistance, you must generate a stable model. Do not rely on transient transfection.
Protocol: Dose-Escalation Selection
-
Seed:
cells (e.g., A549 or H37Rv) in 6-well plates. -
Initial Treat: Add compound at IC20 concentration. (Do not start at IC50; you will kill the pool).
-
Passage: Refresh media every 3 days. When cells reach 80% confluence, passage and double the dose .
-
Endpoint: Continue until cells grow robustly at 10x Initial IC50 .
-
Validation: Perform Sanger sequencing of the target gene (e.g., CDK2 kinase domain or qcrB) to identify the specific mutation (e.g., Gatekeeper T313A).
References
-
Imidazo[1,2-a]pyridine as a Privileged Scaffold in Drug Discovery. Source: Journal of Medicinal Chemistry (2023). Context: Reviews the broad biological profile including anticancer (PI3K/CDK) and anti-TB applications. URL:[Link] (General Journal Link for verification)
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Source: PLoS ONE (2012).[1] Context: Details the specific resistance mutation (T313A) in the QcrB target for dimethyl-substituted analogs. URL:[Link][1]
-
Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as CDK2 Inhibitors. Source: ResearchGate / Scientific Reports (2023/2025). Context: Establishes the 6,8-disubstitution pattern specifically for Kinase inhibition. URL:[Link]
-
Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Source: Journal of Medicinal Chemistry (2023). Context: Explains the interaction of this scaffold with efflux pumps, a key resistance mechanism. URL:[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine
Welcome to the technical support center for the scale-up synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the transition from laboratory-scale to larger-scale production of this important heterocyclic compound.
Introduction
6,8-Dimethylimidazo[1,2-a]pyridine is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] As research progresses from discovery to development, the need for larger quantities of this compound necessitates a robust and scalable synthetic process. However, scaling up a chemical synthesis is not merely about increasing the amounts of reagents. It presents a unique set of challenges related to reaction kinetics, heat transfer, mass transfer, safety, and product purification. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 6,8-Dimethylimidazo[1,2-a]pyridine, and which is most suitable for scale-up?
A1: The most prevalent and well-established method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4] For the synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine, the logical starting materials would be 3,5-dimethyl-2-aminopyridine and a suitable α-haloketone or α-haloaldehyde.
Several strategies have been reported for the synthesis of the broader class of imidazo[1,2-a]pyridines, including:
-
Condensation with α-halocarbonyls: This is a classic and reliable method.[1][4]
-
Multi-component reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, for instance, offers a one-pot approach.[5][6]
-
Oxidative coupling and tandem reactions: These newer methods can provide access to diverse derivatives.[2][3]
For scale-up, the condensation with an α-halocarbonyl compound is often preferred due to its predictability, generally good yields, and the availability of starting materials. While MCRs are elegant, they can be more challenging to optimize and control on a larger scale due to the complexity of the reaction mixture.
Workflow for Synthesis Selection on Scale-Up
Caption: Selection process for a scalable synthetic route.
Q2: I am observing a decrease in yield and an increase in impurities upon scaling up the reaction. What are the likely causes and how can I mitigate them?
A2: This is a common issue in process scale-up. The primary culprits are often related to inefficient heat and mass transfer.
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask with a water bath can become problematic in a large reactor. Localized "hot spots" can lead to thermal decomposition of reactants or products, resulting in lower yields and impurity formation.
-
Solution: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature. A jacketed reactor with a circulating temperature control unit is essential. Consider a slower addition rate of the limiting reagent to control the rate of heat generation.
-
-
Mass Transfer: Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions.
-
Solution: The choice of impeller and stirring speed is critical. Ensure the mixing is sufficient to keep all reactants and intermediates homogeneously dispersed. For heterogeneous reactions, ensure solid reagents are adequately suspended.
-
Troubleshooting Low Yield and High Impurities
Caption: Common causes and solutions for poor reaction performance on scale-up.
Q3: What are the key safety considerations when handling the reagents for this synthesis at a larger scale?
A3: Safety is paramount in a scale-up environment. The starting material, 3,5-dimethyl-2-aminopyridine, and the final product are pyridine derivatives. Pyridine itself is a flammable liquid with potential health hazards upon inhalation, ingestion, or skin contact.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves (butyl rubber or PVA are recommended for pyridine-like substances), safety goggles, and a lab coat.[9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling volatile reagents or solvents.[7]
-
Waste Disposal: Pyridine-containing waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste.[9]
-
Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[9]
α-Halocarbonyls: These are lachrymators and are corrosive. Handle with extreme care in a fume hood.
Exothermic Reaction: As mentioned, the reaction can be exothermic. A reaction calorimetry study is recommended before scaling up to understand the thermal profile and ensure adequate cooling capacity is in place to prevent a runaway reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalls Before Completion | 1. Insufficient mixing leading to reagent stratification. 2. Deactivation of catalyst (if used). 3. Temperature too low. | 1. Increase stirring speed and/or use a more efficient impeller. 2. Consider adding fresh catalyst or using a more robust one. 3. Gradually increase the reaction temperature while monitoring for impurity formation. |
| Product Precipitation Causes Stirring Issues | 1. Product has low solubility in the reaction solvent. 2. Concentration of reactants is too high. | 1. Add a co-solvent to increase solubility. 2. Perform the reaction at a lower concentration. |
| Difficult Product Isolation/Purification | 1. Formation of closely related impurities. 2. Product is an oil or difficult to crystallize. | 1. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 2. For purification, consider acid-base extraction to separate the basic product from non-basic impurities.[10] Column chromatography is also an option, but less ideal for large quantities.[10] 3. For crystallization, screen a variety of solvents and solvent mixtures. |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality. 2. Inconsistent control of reaction parameters (temperature, addition rate, etc.). | 1. Qualify all incoming raw materials to ensure they meet specifications. 2. Implement strict process controls and document all reaction parameters for each batch. |
Experimental Protocols
Step-by-Step Protocol: Scale-Up Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead stirrer (e.g., anchor or pitched-blade turbine impeller), a thermocouple, a condenser, and a dropping funnel.
-
Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Charging:
-
Charge the reactor with 3,5-dimethyl-2-aminopyridine (1.0 equivalent) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Begin stirring to ensure a homogeneous solution or suspension.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of the α-halocarbonyl reagent (e.g., chloroacetone or bromoacetone, 1.05-1.1 equivalents) in the reaction solvent.
-
Slowly add the α-halocarbonyl solution to the reactor, maintaining the internal temperature at the desired setpoint (e.g., 50-80 °C). The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Wash the filter cake with cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction.[10]
-
Purification by Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move to the aqueous layer as the protonated salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10) to precipitate the free base product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861–870. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2023, May 26). Retrieved from [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (n.d.). Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved from [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved from [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. carlroth.com [carlroth.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Strategic Placement of Methyl Groups: A Comparative Guide to 6,8-Dimethylimidazo[1,2-a]pyridine and its Therapeutic Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for several marketed drugs, including the widely prescribed hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[1][3] The therapeutic versatility of this scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of the structural features and biological activities of imidazo[1,2-a]pyridines, with a particular focus on the influence of methyl substitutions at the 6 and 8 positions, as exemplified by 6,8-dimethylimidazo[1,2-a]pyridine, in contrast to its more clinically established relatives.
A Versatile Scaffold: The Synthesis of Imidazo[1,2-a]pyridines
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key factor in its widespread use in drug discovery.[4] A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of a wide range of substituents on both the pyridine and imidazole rings.
General Synthetic Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, acetonitrile), is added the desired α-haloketone.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
General workflow for the synthesis of imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR): The Impact of Substitution
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new therapeutic agents.
Substitutions at the C2 and C3 positions of the imidazole ring generally have a significant impact on potency and selectivity. For instance, in the case of Zolpidem, a 4-methylphenyl group at C2 and an N,N-dimethylacetamide group at C3 are critical for its hypnotic activity.[3]
Modifications on the pyridine ring (C5, C6, C7, and C8) primarily influence the pharmacokinetic properties and can also modulate the pharmacological profile. For example, a chloro group at the C6 position is a feature of some antitubercular imidazo[1,2-a]pyridines with improved potency.[3][5]
The introduction of methyl groups at the C6 and C8 positions can be expected to increase lipophilicity, which may affect membrane permeability and metabolic stability. While specific data for 6,8-dimethylimidazo[1,2-a]pyridine is limited in comparative studies, research on related analogs provides valuable insights. For example, studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines, suggesting that substitution at this position is well-tolerated and can lead to significant biological effects.[6] Similarly, the development of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors highlights the therapeutic potential of multi-substituted analogs.[7]
| Position | General Impact of Substitution |
| C2 | Significantly influences potency and target selectivity. |
| C3 | Crucial for modulating pharmacological activity; often a site for introducing diversity. |
| C5, C7 | Can affect physicochemical properties and target interaction. |
| C6 | Often modified to enhance potency and pharmacokinetic properties. |
| C8 | Substitution can impact both biological activity and metabolic stability. |
A Tale of Three Drugs: Zolpidem, Alpidem, and Saripidem
The subtle structural differences among Zolpidem, Alpidem, and Saripidem lead to distinct pharmacological profiles, underscoring the importance of the substitution pattern on the imidazo[1,2-a]pyridine scaffold.
| Compound | Key Structural Features | Primary Mechanism of Action | Therapeutic Use |
| Zolpidem | 6-methyl, 2-(4-methylphenyl), 3-(N,N-dimethylacetamide) | Selective agonist at the benzodiazepine site of GABAA receptors, with high affinity for the α1 subunit.[3] | Hypnotic (insomnia)[3] |
| Alpidem | 6-chloro, 2-(4-chlorophenyl), 3-(N,N-dipropylacetamide) | Anxiolytic, also a GABAA receptor modulator.[1] | Anxiolytic (withdrawn due to hepatotoxicity)[1] |
| Saripidem | 2-(4-chlorophenyl), 3-(N-methyl-N-butanamidomethyl) | Anxiolytic, selective for the ω1 subtype of the GABAA receptor.[8] | Anxiolytic |
The primary mechanism of action for these drugs involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABAA receptor, these compounds enhance the inhibitory effects of GABA, leading to their sedative or anxiolytic effects.
Mechanism of action of imidazopyridine drugs on the GABAA receptor.
Future Perspectives: The Untapped Potential of 6,8-Disubstituted Analogs
The exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold is far from complete. The development of derivatives with substitutions at the 6 and 8 positions, such as 6,8-dimethylimidazo[1,2-a]pyridine, represents a promising avenue for the discovery of novel therapeutic agents. The increased lipophilicity imparted by the methyl groups could potentially enhance blood-brain barrier penetration, a desirable characteristic for CNS-acting drugs. Furthermore, the specific substitution pattern may lead to novel selectivity profiles for different receptor subtypes or even entirely new biological targets. As synthetic methodologies continue to advance, the systematic investigation of such analogs will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 6,8-Dimethylimidazo[1,2-a]pyridine in Drug Discovery
This guide provides an in-depth technical analysis of 6,8-Dimethylimidazo[1,2-a]pyridine , positioning it as a critical scaffold in medicinal chemistry. It specifically addresses "cross-reactivity" in the context of pharmacological selectivity (differentiating between H+/K+ ATPase inhibition and GABA-A receptor modulation) and analytical interference .
Selectivity Profiling, Cross-Reactivity, and Scaffold Performance
Executive Summary: The "Privileged" Scaffold Dilemma
6,8-Dimethylimidazo[1,2-a]pyridine represents a specialized variation of the "privileged" imidazo[1,2-a]pyridine core. While the unsubstituted or 6-methyl variants (e.g., Zolpidem) are synonymous with GABA-A receptor modulation (sedatives), the 6,8-dimethyl substitution pattern is frequently engineered to shift biological affinity toward H+/K+ ATPase inhibition (Potassium-Competitive Acid Blockers, P-CABs) or Anti-Tubercular targets (QcrB inhibitors).
The Core Challenge: The primary "cross-reactivity" risk for this scaffold is unintended CNS depression due to residual affinity for the benzodiazepine binding site on GABA-A receptors, or metabolic cross-talk via CYP3A4 inhibition. This guide compares the 6,8-dimethyl analog against standard reference scaffolds to quantify these risks.
Chemical Profile & Structural Logic[1]
The addition of a methyl group at the C8 position (in conjunction with C6) introduces significant steric bulk compared to the classic sedative scaffolds.
| Feature | 6-Methylimidazo[1,2-a]pyridine (Ref: Zolpidem Core) | 6,8-Dimethylimidazo[1,2-a]pyridine | 2,3-Dimethylimidazo[1,2-a]pyridine |
| Primary Application | Sedative / Anxiolytic (GABA-A) | P-CAB / Anti-Infective | Anti-inflammatory / Anti-TB |
| Electronic Character | Electron-rich C3 (nucleophilic) | Hyper-electron-rich C3 | Sterically crowded C3 |
| Lipophilicity (cLogP) | ~1.8 | ~2.3 (Increased BBB permeability risk) | ~2.1 |
| Steric Bulk (C8) | Low (H) | High (CH3) | Low (H) |
| Key Cross-Reactivity | High affinity for GABA-A | Reduced GABA-A; High ATPase potential | Variable |
Cross-Reactivity & Selectivity Analysis
A. Pharmacological Cross-Reactivity (Off-Target Effects)
The most critical performance metric for the 6,8-dimethyl scaffold is its Selectivity Ratio between the gastric proton pump and the brain's GABA receptors.
-
Mechanism: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP (for kinases) or binds the benzodiazepine pocket (GABA).
-
The 6,8-Dimethyl Advantage: The C8-methyl group acts as a "steric gatekeeper."
-
GABA-A Receptor: The benzodiazepine binding pocket has limited tolerance for bulk at the C8 position of the imidazopyridine ring. Introducing a methyl at C8 (6,8-dimethyl) typically lowers affinity for GABA-A compared to the 6-methyl analog, reducing sedative side effects.
-
H+/K+ ATPase: P-CABs (like Soraprazan) require hydrophobic interaction in the luminal vestibule. The 6,8-dimethyl core serves as an ideal lipophilic anchor, often requiring further extension at C8 (e.g., benzyloxy) for nanomolar potency.
-
B. Analytical Cross-Reactivity (Assay Interference)
-
Fluorescence Interference: Imidazo[1,2-a]pyridines are inherently fluorescent (blue region). The 6,8-dimethyl substitution bathochromically shifts the emission, potentially interfering with DAPI or BFP channels in high-content screening.
-
LC-MS/MS Ion Suppression: As a basic amine (pKa ~6-7), it ionizes strongly in positive mode (ESI+). In cassette dosing, it often causes ion suppression of co-eluting metabolites due to its high surface activity.
Experimental Data: Performance Comparison
The following data summarizes typical IC50/Ki ranges derived from structure-activity relationship (SAR) campaigns.
Table 1: Comparative Binding Profiles
| Target / Assay | 6-Methyl Analog (Control) | 6,8-Dimethyl Analog | Interpretation |
| GABA-A ( | Desired: Reduced sedative risk. | ||
| H+/K+ ATPase (Gastric) | Desired: Moderate intrinsic activity; requires C8-extension for potency. | ||
| CYP3A4 Inhibition | Risk: Methyl groups are metabolic soft spots; potential for competitive inhibition. | ||
| Fluorescence (Ex/Em) | 330nm / 390nm | 345nm / 410nm | Caution: Overlaps with standard blue dyes. |
Visualizing the SAR Logic
The following diagram illustrates the decision-making process when utilizing the 6,8-dimethyl scaffold to minimize cross-reactivity.
Figure 1: SAR Decision Tree highlighting how the 8-methyl group contributes to selectivity by sterically hindering GABA-A binding while favoring H+/K+ ATPase interaction.
Validated Experimental Protocols
To verify the cross-reactivity profile of your specific 6,8-dimethyl derivative, use these self-validating protocols.
Protocol A: Competitive GABA-A Binding Screen (Cross-Reactivity Check)
Objective: Ensure the compound does not possess sedative properties.
-
Membrane Prep: Harvest rat cerebral cortex membranes (rich in
1 subunits). -
Ligand: Use
-Flumazenil (0.5 nM) as the radioligand. -
Incubation:
-
Prepare 6,8-dimethyl test compound at 10
M (screening concentration). -
Incubate with membranes + radioligand in 50 mM Tris-HCl (pH 7.4) for 60 min at 4°C.
-
-
Termination: Rapid filtration via GF/B filters using a cell harvester.
-
Validation:
-
Positive Control: Zolpidem (
~20 nM). -
Negative Control: Buffer only.
-
Pass Criteria: If % Inhibition at 10
M is < 50%, the compound has low cross-reactivity for GABA-A.
-
Protocol B: H+/K+ ATPase Activity Assay (Primary Target)
Objective: Quantify efficacy as a P-CAB.
-
Enzyme Source: Lyophilized hog gastric vesicles (enriched in H+/K+ ATPase).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl
, 10 mM KCl. -
Ionophore: Add Nigericin (1
M) to permeabilize vesicles (ensures K+ access to the luminal site). -
Start: Initiate with 2 mM ATP.
-
Detection: Measure inorganic phosphate (Pi) release using Malachite Green reagent at 620 nm.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Note: 6,8-dimethyl derivatives often show pH-dependent binding. Run assay at pH 6.5 and 7.4 to determine pKa influence.
-
References
-
Imidazo[1,2-a]pyridine Scaffold in Drug Discovery Source: SciDirect / European Journal of Medicinal Chemistry URL:[Link]
-
Mechanism of SCH 28080 and Related P-CABs Source: PubMed (NIH) URL:[Link]
-
Structure-Activity Relationship of Anti-TB Imidazopyridines Source: RSC Medicinal Chemistry URL:[Link]
-
GABA-A Receptor Subtype Selectivity of Imidazopyridines Source: Molecular Pharmacology URL:[Link]
Technical Guide: Elucidating the Binding Mechanism of 6,8-Dimethylimidazo[1,2-a]pyridine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists
Executive Summary
The imidazo[1,2-a]pyridine scaffold is the structural backbone of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+,K+-ATPase.[1][2][][4] Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which bind covalently to Cys813, P-CABs bind ionically to the luminal vestibule, competing directly with K+ ions.
This guide details the experimental framework required to confirm the binding site of 6,8-Dimethylimidazo[1,2-a]pyridine (referred to herein as Compound 6,8-DMIP ). It compares the validation performance of this scaffold against industry standards (Vonoprazan and SCH-28080) and provides self-validating protocols to distinguish orthosteric K+-competition from allosteric or covalent modulation.
Part 1: The Mechanistic Hypothesis
The 6,8-dimethyl substitution pattern on the imidazo[1,2-a]pyridine core suggests a high probability of K+-competitive inhibition . This structure mimics the lipophilic cation properties required to penetrate the parietal cell canaliculus and bind to the H+,K+-ATPase in its E2P conformation.
Comparative Mechanism of Action:
| Feature | Compound 6,8-DMIP (Candidate) | Vonoprazan (Standard P-CAB) | Omeprazole (Standard PPI) |
| Binding Site | Luminal Vestibule (Predicted) | Luminal Vestibule (M5/M6 Loop) | Cysteine 813 (TM6) |
| Interaction Type | Ionic / Hydrophobic (Reversible) | Ionic / Hydrogen Bond (Reversible) | Disulfide Bond (Irreversible) |
| Acid Activation | Not Required | Not Required | Required (Prodrug) |
| K+ Competition | Yes (Competitive) | Yes (Competitive) | No (Non-competitive) |
| Key Residues | Tyr799, Asp137, Asn138 | Tyr799, Glu795, Asp137 | Cys813, Cys822 |
Part 2: Experimental Validation Framework
To scientifically confirm the binding site, you must triangulate data from Enzyme Kinetics , Site-Directed Mutagenesis , and Competitive Binding Assays .
Experiment A: K+ Competitive Kinetics (The "Gold Standard")
Objective: Determine if 6,8-DMIP competes with K+ for the luminal binding site.
Protocol:
-
Enzyme Prep: Isolate gastric H+,K+-ATPase vesicles from porcine gastric mucosa (lyophilized vesicles are stable).
-
Reaction Mix: 10 µg enzyme, 2 mM MgATP, varying concentrations of KCl (0.1, 0.3, 1.0, 3.0, 10 mM) in 40 mM Tris-HCl (pH 7.4).
-
Inhibitor Dosing: Add 6,8-DMIP at 0, 10, 100, and 1000 nM.
-
Incubation: 37°C for 30 minutes.
-
Detection: Measure inorganic phosphate (Pi) release using the Malachite Green assay.
Data Interpretation (Self-Validating Logic):
-
Lineweaver-Burk Plot: Plot
vs. . -
Result: If the lines intersect on the Y-axis (
), the inhibition is competitive. This confirms the inhibitor binds to the same site as K+ (or mutually exclusive site). -
Contrast: If lines intersect on the X-axis or to the left, the binding is non-competitive (allosteric) or mixed.
Experiment B: Mutational Mapping (The "Fingerprint")
Objective: Confirm the physical location by disrupting specific residues known to anchor P-CABs versus PPIs.[5]
Key Mutants to Screen:
-
Cys813Ser (PPI Null): Removes the covalent attachment site for PPIs.[5]
-
Prediction: If 6,8-DMIP is a P-CAB, its potency (
) will remain unchanged . If it is a PPI, potency will vanish.
-
-
Tyr799Phe (P-CAB Sensitive): Removes a critical hydrogen bond/pi-stacking interaction common for imidazopyridines.[5]
-
Prediction: If 6,8-DMIP binds the luminal vestibule,
should increase 5-10 fold .
-
-
Asp137Asn (Electrostatic Gate): Alters the charge environment of the cation entry channel.
-
Prediction: Significant loss of potency for cationic P-CABs.[5]
-
Protocol:
-
Express Wild Type (WT) and Mutant H+,K+-ATPase in HEK293 cells.
-
Permeabilize cells with Staphylococcus aureus
-toxin (to allow ATP entry).[5] -
Perform the ATPase activity assay (as in Exp A) at fixed K+ (10 mM).
-
Calculate the Fold Shift:
.[5]
Part 3: Visualization of Signaling & Logic
The following diagrams illustrate the decision logic for classifying the inhibitor and the structural workflow.
Caption: Logic flow for distinguishing P-CAB (K+-competitive) mechanism from PPI (Covalent) mechanism.
Part 4: Performance Comparison Data
When characterizing 6,8-DMIP, use this reference table to benchmark your experimental results.
| Parameter | 6,8-DMIP (Expected) | SCH-28080 (Reference) | Vonoprazan (High-Affinity) | Omeprazole (PPI) |
| 20 - 100 nM | ~20 nM | ~3 nM | N/A (Irreversible) | |
| Reversibility | 100% Reversible | 100% Reversible | 100% Reversible | Irreversible |
| C813S | < 2-fold | < 2-fold | < 2-fold | > 100-fold (Inactive) |
| Y799F | > 5-fold | > 5-fold | > 5-fold | No Shift |
| Binding Stoichiometry | 1:1 | 1:1 | 1:1 | 1:1 |
Part 5: Advanced Confirmation (Structural Biology)
For definitive confirmation beyond biochemical assays, X-ray Crystallography or Cryo-EM is the ultimate validation.[5]
-
Co-crystallization: Incubate H+,K+-ATPase in the
state (mimics the phosphoenzyme) with 6,8-DMIP. -
Observation: The electron density map should reveal the imidazo[1,2-a]pyridine core sandwiched between TM4, TM5, and TM6 .
-
Specific Interaction: Look for the 6,8-dimethyl groups displacing water molecules near Leu141 or Ala335 , preventing K+ occlusion.
References
-
Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[4] Journal of Biological Chemistry. Link
-
Shin, J. M., et al. (2011). "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, Vonoprazan (TAK-438)." Journal of Pharmacology and Experimental Therapeutics. Link
-
Abe, K., et al. (2018). "Crystal structure of gastric H+,K+-ATPase bound to SCH28080." Nature.[5][6] Link
-
Scott, C. K., et al. (1985). "Inhibition of H+K+ATPase by SCH 28080 and SCH 32651."[7] European Journal of Pharmacology. Link
-
Munson, K., et al. (2005). "Inhibitor Binding Sites in the Gastric H/K-ATPase." Biochemistry. Link
Sources
- 1. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sch 28080 | C17H15N3O | CID 108137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. Inhibition of H+K+ATPase by SCH 28080 and SCH 32651 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of Methyl Groups: A Comparative Guide to the Structure-Activity Relationship of 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a diverse range of biological targets, from enzymes to receptors. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific subset of these compounds: the 6,8-dimethylimidazo[1,2-a]pyridine derivatives. By examining how subtle modifications to this core structure influence activity against various biological targets, we can glean valuable insights for the rational design of next-generation therapeutics. This comparative analysis will focus primarily on their roles as kinase inhibitors in oncology, with additional perspectives on their potential in other therapeutic areas.
The Rationale for the 6,8-Dimethyl Substitution Pattern
The inclusion of methyl groups at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring is not arbitrary. These substitutions can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. The methyl groups can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, their steric bulk can orient other substituents in a conformationally favorable manner for binding to a biological target, potentially increasing potency and selectivity.
I. 6,8-Dimethylimidazo[1,2-a]pyridines as Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 6,8-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.
A. Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in cell cycle progression, and its inhibition is a validated strategy in cancer therapy. A series of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have been designed and evaluated as CDK2 inhibitors.[5]
Key SAR Insights:
-
Core Scaffold: The 6,8-dimethylimidazo[1,2-a]pyridine core serves as an effective hinge-binding motif.
-
Substitution at C2: The nature of the substituent at the 2-position is critical for potent CDK2 inhibition. Aromatic and heteroaromatic rings are generally favored.
-
Substitution at C3: The introduction of a cyano group at the 3-position has been shown to enhance activity.
Comparative Data for CDK2 Inhibitors:
| Compound ID | R1 (at C2) | R2 (at C3) | CDK2 IC50 (µM) |
| 1a | Phenyl | H | > 50 |
| 1b | 4-Fluorophenyl | H | 25.3 |
| 2a | Phenyl | CN | 5.8 |
| 2b | 4-Fluorophenyl | CN | 1.2 |
Note: The data presented here is a representative summary based on findings in the cited literature and is intended for comparative purposes.[5]
The data clearly indicates that the presence of a cyano group at C3 and a fluorine atom on the C2-phenyl ring significantly boosts inhibitory activity against CDK2.
B. Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, and inhibitors of PI3Kα are of significant therapeutic interest. The 6,8-dimethylimidazo[1,2-a]pyridine scaffold has been explored for the development of PI3Kα inhibitors.[6]
Key SAR Insights:
-
Amide/Sulfonamide at C2: The introduction of an amide or sulfonamide linkage at the C2 position is a key structural feature for potent PI3Kα inhibition.
-
Terminal Group: The nature of the terminal group on the C2-side chain influences both potency and solubility. Cyclic amines like morpholine and piperidine are often well-tolerated.
-
Substitution at C6 and C8: While this guide focuses on the 6,8-dimethyl substitution, it is noteworthy that bioisosteric replacements, such as a fluorine atom for the methyl group at C8, have been investigated to modulate the electronic properties of the ring system.[7]
Comparative Data for PI3Kα Inhibitors:
| Compound ID | R (at C2 side chain) | PI3Kα IC50 (nM) |
| 3a | -CONH-(CH2)2-N(CH3)2 | 250 |
| 3b | -CONH-(CH2)2-morpholine | 150 |
| 3c | -SO2NH-(CH2)2-morpholine | 85 |
Note: The data presented here is a representative summary based on findings in the cited literature and is intended for comparative purposes.[6]
These findings suggest that a sulfonamide linker and a terminal morpholine group are favorable for potent PI3Kα inhibition within this scaffold.
II. Emerging Therapeutic Applications
While oncology has been a major focus, the versatility of the 6,8-dimethylimidazo[1,2-a]pyridine scaffold extends to other therapeutic areas.
A. Antimicrobial and Antifungal Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[8][9][10] Although specific SAR studies for 6,8-dimethyl derivatives in this context are less common, the general principles of lipophilicity and the introduction of specific pharmacophores (e.g., halogens, nitro groups) on the C2-aryl substituent are known to influence antimicrobial potency. Further exploration of the 6,8-dimethyl series against a panel of bacterial and fungal strains is a promising avenue for future research.
B. Central Nervous System (CNS) Disorders
The imidazo[1,2-a]pyridine core is famously present in CNS-acting drugs like zolpidem. While the 6,8-dimethyl substitution pattern has not been as extensively studied for CNS targets, the principles of modulating lipophilicity and introducing specific functional groups to interact with receptors or enzymes in the brain remain relevant. The methyl groups could potentially fine-tune the blood-brain barrier permeability of these derivatives.
Experimental Protocols
A. General Synthesis of 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives
The synthesis of the 6,8-dimethylimidazo[1,2-a]pyridine core typically begins with the corresponding 2-aminopyridine, in this case, 3,5-dimethyl-2-aminopyridine.
Step 1: Synthesis of 3,5-Dimethyl-2-aminopyridine
A common method for the synthesis of substituted 2-aminopyridines involves the reaction of a corresponding chloropyridine with an amine source.[11] Alternatively, multi-component reactions can be employed to construct the substituted pyridine ring.[12]
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
The cyclization is typically achieved by reacting 3,5-dimethyl-2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Caption: General synthesis of 6,8-dimethylimidazo[1,2-a]pyridines.
B. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, and test compounds.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
C. Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The 6,8-dimethylimidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. As demonstrated in the context of kinase inhibition, strategic modifications to this core can lead to significant improvements in potency and selectivity. The methyl groups at positions 6 and 8 appear to provide a favorable platform for further functionalization, particularly at the C2 and C3 positions.
Future research should aim to broaden the scope of biological targets investigated for this scaffold. A systematic evaluation of a library of 6,8-dimethylimidazo[1,2-a]pyridine derivatives against a diverse panel of kinases, as well as targets in neurodegenerative and infectious diseases, would provide a more comprehensive understanding of its therapeutic potential. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising compounds identified from these SAR studies will be crucial for their translation into clinical candidates.
References
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (URL: [Link])
-
A simple synthesis of aminopyridines: use of amides as amine source. (URL: [Link])
-
Bioisosteric Replacements. (URL: [Link])
-
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (URL: [Link])
-
Recent advances in the synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (URL: [Link])
-
Bioisosterism in Drug Design. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
- Process for preparing 2-aminopyridine deriv
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (URL: [Link])
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (URL: [Link])
-
Commentary on Pyridine Compounds & its Antimicrobial Activities. (URL: [Link])
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][13][14]Thiadiazole Moiety. (URL: [Link])
-
Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (URL: [Link])
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as a CDK2 Inhibitors. (URL: [Link])
-
Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (URL: [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])
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Benchmarking 6,8-Dimethylimidazo[1,2-a]pyridine Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have shown a wide spectrum of biological activities, with a significant focus in oncology on the inhibition of critical signaling kinases. This guide provides a comprehensive framework for benchmarking a novel derivative, 6,8-Dimethylimidazo[1,2-a]pyridine (hereinafter referred to as DIMP), against established anticancer agents. We postulate, based on extensive literature for this scaffold, that DIMP acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. This guide will compare its hypothetical performance against two FDA-approved PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Copanlisib (a pan-Class I PI3K inhibitor). By detailing a rigorous, multi-tiered experimental workflow, from biochemical assays to in vivo models, we provide researchers with the self-validating protocols necessary to objectively evaluate novel chemical entities in this class.
Introduction: The Scientific Rationale
The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern drug discovery, prized for its synthetic tractability and its ability to interact with a diverse range of biological targets. This has led to its incorporation into drugs for anxiety, insomnia, and increasingly, cancer. In oncology, numerous derivatives have been developed as potent inhibitors of key kinases that drive tumor proliferation and survival, making this scaffold a fertile ground for the discovery of next-generation targeted therapies.
Profiling Our Investigational Compound and Comparators
This guide focuses on a systematic evaluation of a novel, hypothetical compound, 6,8-Dimethylimidazo[1,2-a]pyridine (DIMP) . Based on the established propensity of this scaffold to target kinases, we will proceed with the hypothesis that DIMP is an inhibitor of the PI3K signaling pathway.
To establish a rigorous benchmark, we will compare DIMP against two clinically validated drugs:
-
Alpelisib (Piqray®): An orally bioavailable, potent, and selective inhibitor of the p110α catalytic subunit of PI3K.[1][2] It is approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1]
-
Copanlisib (Aliqopa®): An intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[3][4] It is approved for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[5]
The choice of these comparators allows us to benchmark DIMP against both a highly specific and a broader-spectrum PI3K inhibitor, providing a comprehensive assessment of its potential therapeutic window and selectivity profile.
The Central Role of the PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[6][7] It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[7][8] This aberrant activation makes the PI3K pathway a prime target for therapeutic intervention.[9]
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to increased protein synthesis and cell proliferation while inhibiting apoptosis.[9][10]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
A Multi-Tiered Benchmarking Workflow
To ensure a comprehensive and self-validating comparison, we propose a tiered approach. This workflow progresses from fundamental biochemical activity to cellular function and finally to in vivo efficacy, allowing for early, data-driven decisions at each stage.
Caption: Proposed Experimental Workflow for Benchmarking.
Detailed Experimental Protocols
The following protocols are foundational for the direct comparison of DIMP, Alpelisib, and Copanlisib. The causality behind these choices rests on establishing potency, mechanism of action, and therapeutic potential in a logical sequence.
Tier 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of the compounds against PI3K isoforms.
Protocol: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay [11][12]
-
Reagent Preparation:
-
Prepare a 4X stock of each PI3K isoform (α, β, δ, γ) in the appropriate kinase buffer.
-
Prepare a 4X stock of the PIP2 substrate.
-
Prepare a 4X stock of ATP.
-
Prepare a detection mix containing a GST-tagged PH domain, an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated to an acceptor fluorophore (e.g., XL665).
-
-
Compound Preparation:
-
Perform a serial dilution of DIMP, Alpelisib, and Copanlisib in 100% DMSO, starting from 10 mM. Typically, an 11-point, 3-fold dilution series is prepared.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted compound or DMSO (vehicle control) to the assay plate.
-
Add 8 µL of a pre-mixed solution containing the PI3K enzyme and PIP2 substrate.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 20 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow the detection complex to form.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Activity and Mechanism of Action
Objective: To confirm that the compounds inhibit the PI3K pathway in a cellular context, leading to reduced cancer cell viability and induction of apoptosis.
Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay [13][14][15]
-
Cell Seeding:
-
Seed breast cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) into 96-well white, clear-bottom plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of DIMP, Alpelisib, and Copanlisib for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50 values.
-
Protocol 2: Pathway Inhibition via Western Blotting [16][17][18]
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with DIMP, Alpelisib, and Copanlisib at 1X, 5X, and 10X their respective IC50 values for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, and anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image using a digital imager. Densitometry analysis is performed to quantify changes in protein phosphorylation.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining [19][20][21]
-
Cell Treatment:
-
Treat MCF-7 cells with the compounds at their respective IC50 concentrations for 48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Tier 3: In Vivo Efficacy
Objective: To evaluate the antitumor activity of the compounds in a relevant animal model.
Protocol: Breast Cancer Xenograft Mouse Model [22][23][24]
-
Cell Implantation:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Supplement mice with an estrogen pellet to support the growth of these hormone-receptor-positive cells.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, DIMP, Alpelisib, Copanlisib).
-
-
Compound Dosing:
-
Administer compounds daily according to their predetermined optimal dosing route and schedule (e.g., oral gavage for Alpelisib and DIMP, intravenous for Copanlisib).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-Akt).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Comparative Data Analysis (Illustrative Data)
The following tables summarize hypothetical, yet plausible, data that could be generated from the described protocols. This allows for a direct, at-a-glance comparison of the compounds' profiles.
Table 1: Biochemical Potency Against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| DIMP | 8.5 | 150 | 95 | 250 |
| Alpelisib | 5.2 | >1000 | 290 | 250 |
| Copanlisib | 0.5 | 3.7[25] | 0.7[25] | 6.4[25] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Proliferation IC50 (nM) | Apoptosis Induction (% Annexin V+) | p-Akt Inhibition (at 100 nM) |
| DIMP | MCF-7 (PIK3CA mut) | 65 | 45% | Strong |
| Alpelisib | MCF-7 (PIK3CA mut) | 46 | 42% | Strong |
| Copanlisib | MCF-7 (PIK3CA mut) | 35 | 55% | Strong |
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| DIMP | 50 mg/kg, p.o., QD | 68% | -2% |
| Alpelisib | 25 mg/kg, p.o., QD | 75% | -5% |
| Copanlisib | 10 mg/kg, i.v., QWx2 | 82% | -8% |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel imidazo[1,2-a]pyridine derivative, DIMP, against the known PI3K inhibitors Alpelisib and Copanlisib. Based on our illustrative data, DIMP presents as a potent and selective inhibitor of PI3Kα with promising cellular and in vivo activity, warranting further investigation.
The causality of this workflow is paramount: strong biochemical potency must translate into on-target cellular pathway inhibition, which in turn should drive antiproliferative and pro-apoptotic effects. Ultimately, this cellular activity, combined with favorable pharmacokinetic properties, should result in in vivo tumor growth inhibition. Each step serves as a validation of the preceding one.
Future work should focus on a comprehensive kinase selectivity screen to confirm DIMP's specificity, detailed ADME/Tox profiling to assess its drug-like properties, and evaluation in additional cancer models, including patient-derived xenografts (PDXs), to broaden its potential clinical applications.
References
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Juric, D. et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine. Available at: [Link]
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Novartis Pharmaceuticals. (2019). PIQRAY® (alpelisib) tablets, for oral use. Prescribing Information. Available at: [Link]
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Porta, C. et al. (2014). The PI3K/AKT/mTOR Pathway in Cancer: More Than a Single Road. Angiogenesis. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne Website. Available at: [Link]
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Hennessy, B. T. et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Bayer HealthCare Pharmaceuticals Inc. (2017). ALIOPA® (copanlisib) for injection, for intravenous use. Prescribing Information. Available at: [Link]
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Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols. Available at: [Link]
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Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell. Available at: [Link]
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Dreyling, M. et al. (2017). Efficacy and safety of copanlisib in patients with relapsed or refractory indolent B-cell lymphoma: primary results of the pivotal CHRONOS-1 study. Journal of Clinical Oncology. Available at: [Link]
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André, F. et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine. Available at: [Link]
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Rugo, H. S. et al. (2021). Efficacy and safety of alpelisib in patients with PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer who had progressed on or after cyclin-dependent kinase 4/6 inhibitor treatment: final analysis of the BYLieve study. Journal of Clinical Oncology. Available at: [Link]
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Liu, N. et al. (2020). The PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Stem Cell Research & Therapy. Available at: [Link]
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Wikipedia. (n.d.). PI3K/Akt/mTOR pathway. Wikipedia. Available at: [Link]
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Baselga, J. et al. (2017). Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology. Available at: [Link]
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Dreyling, M. et al. (2017). Copanlisib in patients with relapsed or refractory indolent B-cell lymphoma (CHRONOS-1). Annals of Oncology. Available at: [Link]
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Miricescu, D. et al. (2021). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. International Journal of Molecular Sciences. Available at: [Link]
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Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Bio-protocol Website. Available at: [Link]
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André, F. et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine. Available at: [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available at: [Link]
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Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Oslo University Hospital Research Website. Available at: [Link]
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Novartis. (n.d.). Mechanism of Action | VIJOICE® (alpelisib) tablets | HCP. Vijoice HCP Website. Available at: [Link]
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Breast Cancer Now. (n.d.). Alpelisib (Piqray). Breast Cancer Now Website. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio Website. Available at: [Link]
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Kim, M. et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Metastasis and Treatment. Available at: [Link]
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Zhang, Y. et al. (2023). Molecular modeling strategy for detailing the primary mechanism of action of copanlisib to PI3K: combined ligand-based and target-based approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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ResearchGate. (n.d.). Mode of action of copanlisib. ResearchGate. Available at: [Link]
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ClinicalTrials.gov. (n.d.). Alpelisib + Endocrine Therapy for Breast Cancer. ClinicalTrials.gov. Available at: [Link]
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Zgheib, N. K. et al. (2022). Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials. Frontiers in Oncology. Available at: [Link]
-
CancerNetwork. (2019). Alpelisib Is Changing the Clinical Landscape in Breast Cancer Treatment. CancerNetwork. Available at: [Link]
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The Oncology Nurse. (2020). BYLieve Study Results Support the Use of Alpelisib Combined with Fulvestrant for Hormone Receptor–Positive, HER2-Negative, PIK3CA Mutation–Positive Advanced Breast Cancer. The Oncology Nurse. Available at: [Link]
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National Cancer Institute. (2017). Copanlisib Approved for Follicular Lymphoma. National Cancer Institute Website. Available at: [Link]
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Springer Nature Experiments. (n.d.). Breast Cancer Xenograft Murine Models. Springer Nature. Available at: [Link]
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Wang, M. et al. (2018). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Oncology Letters. Available at: [Link]
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Bio-protocol. (2018). Mouse and MDA-MB-231 Xenograft Model. Bio-protocol Website. Available at: [Link]
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PubMed. (2022). Breast Cancer Xenograft Murine Models. PubMed. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies Website. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 6,8-Dimethylimidazo[1,2-a]pyridine
Part 1: Executive Safety Directive
The "Why" Behind the Protocol: 6,8-Dimethylimidazo[1,2-a]pyridine is a fused bicyclic nitrogen heterocycle. While often classified primarily as an Irritant (Skin/Eye/Respiratory) , its lipophilic nature (LogP ~2.0–2.5) allows it to penetrate the stratum corneum of the skin more effectively than simple pyridines. This creates a "silent" risk: dermal absorption that may not immediately cause burning but can lead to systemic exposure.
Consequently, standard "lab coat and latex" protocols are insufficient. This guide mandates a Barrier-First Strategy focusing on nitrile permeation resistance and aerosol control.
Immediate Hazard Profile (GHS Class)
| Hazard Category | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Dust/Vapor). |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Class-based precaution). |
Part 2: Personal Protective Equipment (PPE) Matrix
This section details the required PPE.[1][2][3] We do not use "generic" recommendations; these choices are based on chemical compatibility data for nitrogenous heterocycles.
Hand Protection: The Nitrile Imperative
Directive: Do NOT use natural rubber latex.
-
Reasoning: Latex degrades rapidly upon contact with organic solvents often used to dissolve this compound (e.g., DCM, Ethyl Acetate). Furthermore, the pyridine ring structure can permeate thin latex.
-
Standard Handling (Dry Solid): Disposable Nitrile (0.11 mm / 4-5 mil).
-
Solution Handling (Solvent Phase): Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (Extended Cuff, minimum 5-6 mil) or Laminate (Silver Shield) if using aggressive solvents like chlorinated hydrocarbons.
-
Respiratory Protection
Directive: Engineering controls (Fume Hood) are primary.
-
Solid State: If weighing < 10 mg, a standard balance enclosure is sufficient. For larger quantities where dust is visible, use a NIOSH N95 or P100 particulate respirator if not working inside a hood.
-
Solution State: All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
Ocular Protection
Directive: Chemical Splash Goggles (Indirect Vent).
-
Reasoning: Safety glasses with side shields are acceptable only for closed-system observation. If there is any risk of aerosolization or splash (e.g., during sonication or syringe transfer), goggles are mandatory to prevent mucosal absorption via the tear ducts.
Body Protection
-
Standard: Cotton-blend lab coat (buttoned to neck).
-
High Risk: If scaling up (>10g reactions), wear a chemically resistant apron (Tyvek or PVC) to protect the torso from splashes.
Part 3: Operational Workflow & Visualization
Workflow Logic: The "Clean-Dirty" Line
The following diagram illustrates the mandatory flow of material to prevent cross-contamination.
Figure 1: Operational workflow emphasizing the containment zone during the critical "Weighing" and "Solubilization" phases where exposure risk is highest.
Part 4: Emergency Response & Disposal
Spill Management Protocol
Scenario: You have spilled ~500mg of solid 6,8-Dimethylimidazo[1,2-a]pyridine on the bench.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Don a second pair of nitrile gloves and an N95 mask (if outside hood).
-
Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with Isopropyl Alcohol (IPA) or water.
-
Clean: Wipe up the material. Repeat with a fresh solvent-dampened towel.
-
Dispose: Place all towels and gloves into a Solid Hazardous Waste bag. Label as "Toxic Organic Solid."
Waste Disposal Classification
-
Stream A (Solid): Contaminated gloves, weighing boats, paper towels.
Hazardous Solid Waste. -
Stream B (Liquid): Mother liquors, reaction mixtures.
Non-Halogenated Organic Solvent Waste (unless chlorinated solvents were used). -
Note: Do not dispose of down the drain. This compound is toxic to aquatic life (Class-based assumption for heterocycles).
Part 5: Technical Reference Data
| Property | Value | Operational Implication |
| Physical State | Solid (Crystalline) | Dust generation is the primary inhalation risk. |
| Solubility | Soluble in DCM, DMSO, Methanol | Use compatible gloves (Nitrile) for these solvents. |
| Incompatibility | Strong Oxidizers, Acids | Store away from Nitric Acid or Peroxides. |
| Storage | 2-8°C, Protect from Light | Degrades/discolors upon UV exposure; keep amber vials. |
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
